3-Bromopyrazine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPIQNUAYLKBHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250022-24-2 | |
| Record name | 3-bromopyrazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the chemical properties of 3-Bromopyrazine-2-carbonitrile
An In-Depth Technical Guide to the Chemical Properties of 3-Bromopyrazine-2-carbonitrile
This guide offers a comprehensive exploration of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We will move beyond a simple recitation of facts to provide a deeper understanding of its reactivity, handling, and application, grounded in established chemical principles and field-proven insights.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 1250022-24-2) is a bifunctional aromatic compound. Its structure is characterized by a pyrazine ring, which is an intrinsically electron-deficient diazine system. This electron deficiency is further intensified by the presence of two powerful electron-withdrawing groups: a bromo substituent at the 3-position and a nitrile (cyano) group at the 2-position. This electronic arrangement is the primary determinant of the molecule's chemical behavior, rendering it a versatile intermediate for constructing complex molecular architectures.
The core physicochemical properties are summarized below. This data is critical for designing reaction conditions, selecting appropriate solvents, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrN₃ | [1][2] |
| Molecular Weight | 183.99 g/mol | [2][3] |
| CAS Number | 1250022-24-2 | [1][2] |
| Appearance | Light yellow solid | - |
| pKa | 2.8 (acidic) | [1][4] |
| Predicted XlogP | 1.4 | [5] |
| Purity | Typically ≥98% | [2][6] |
Note: Experimental melting and boiling points are not widely reported in the literature. For context, the isomeric compound 3-Bromopyridine-2-carbonitrile has a melting point of 93-98 °C.[7]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The pyrazine ring contains two protons. Due to the asymmetry and the strong anisotropic and electronic effects of the bromo and cyano groups, they will appear as distinct signals.
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
The two protons on the pyrazine ring are expected to appear as doublets in the downfield aromatic region (typically δ 8.5-9.0 ppm). One vendor source notes a chemical shift at 8.5 ppm.[1][4] The coupling constant between them (⁴JH-H) would be small, on the order of 1-3 Hz.
-
δ ~8.7 ppm (d, 1H)
-
δ ~8.6 ppm (d, 1H)
-
-
¹³C NMR (Predicted, CDCl₃, 101 MHz):
-
The spectrum will show five distinct signals. The carbon atoms attached to the nitrogen, bromine, and cyano groups will be significantly influenced. The nitrile carbon typically appears around 115-120 ppm. The carbon bearing the bromine (C-Br) will be shifted downfield relative to a C-H carbon.
-
C-CN: ~115 ppm
-
C-Br: ~130-140 ppm
-
CH carbons: ~145-155 ppm
-
Quaternary C: ~148-158 ppm
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.
-
Electron Impact (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
M⁺ peak: m/z ~183
-
(M+2)⁺ peak: m/z ~185
-
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition. For C₅H₂BrN₃, the calculated exact mass is approximately 182.9432 Da.[5]
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups.
-
Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹ . This is a highly characteristic peak.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks observed above 3000 cm⁻¹ .
-
C-Br stretch: Found in the fingerprint region, typically 500-650 cm⁻¹ .
Caption: Logical workflow for structural confirmation.
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the pyrazine ring and the utility of the C-Br bond as a handle for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C(3)-Br bond is the most versatile reaction site, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon, nitrogen, and other nucleophiles, making it a cornerstone of modern synthetic strategy.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or esters. This is a robust method for synthesizing biaryl compounds or introducing alkyl/alkenyl substituents.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.[8] This reaction is paramount in pharmaceutical chemistry for the synthesis of arylamines, which are prevalent motifs in bioactive molecules.[9] The electron-deficient nature of the pyrazine ring makes it an excellent substrate for this transformation.
-
Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.
-
Heck Coupling: Formation of C-C bonds by coupling with alkenes.
Caption: Major cross-coupling pathways.
Nucleophilic Aromatic Substitution (SNAr)
While the C-Br bond is more reactive in cross-coupling, the high electrophilicity of the pyrazine ring can also allow for nucleophilic aromatic substitution (SNAr). Strong nucleophiles (e.g., alkoxides, thiolates) could potentially displace the bromide under thermal conditions. However, palladium-catalyzed pathways are generally more efficient and selective. The reactivity of related halo-pyrazine systems indicates that the positions on the ring are highly activated for nucleophilic attack.[10]
Key Experimental Protocols
The following protocols are representative methodologies adapted from well-established procedures for similar heteroaryl halides.[9][11][12] They provide a reliable starting point for optimization in a research setting.
Representative Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Xantphos (ligand, 0.04 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed toluene or dioxane (solvent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add cesium carbonate, palladium(II) acetate, and Xantphos.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, the amine, and the anhydrous solvent via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-aryl product.
Causality: The choice of a bulky, electron-rich ligand like Xantphos is crucial. It stabilizes the palladium center, promotes the rate-limiting reductive elimination step, and prevents β-hydride elimination, which is a common side reaction.[8] Cesium carbonate is a strong, non-nucleophilic base suitable for deprotonating the amine-palladium complex without competing side reactions.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol outlines the coupling with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the arylboronic acid in the organic solvent.
-
Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Reagent Addition: Add the aqueous sodium carbonate solution, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90 °C) under an inert atmosphere for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. Do not breathe dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in medicinal chemistry and materials science. Its electron-deficient pyrazine core, combined with a synthetically versatile bromine atom, provides a reliable platform for generating molecular diversity through modern cross-coupling chemistry. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
- 1. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. This compound | CAS:1250022-24-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]
- 6. 1250022-24-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 3-Bromopyridine-2-carbonitrile 97 55758-02-6 [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Introduction: The Strategic Importance of 3-Bromopyrazine-2-carbonitrile
An In-depth Technical Guide to the Synthesis of 3-Bromopyrazine-2-carbonitrile
This compound (CAS No: 1250022-24-2) is a strategically important heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2][3][4] Its pyrazine core, substituted with both a bromine atom and a nitrile group, offers a unique combination of reactivity and functionality. This arrangement makes it a valuable precursor for creating complex molecular architectures. Pyrazine derivatives are integral to numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities, including antiviral and antimycobacterial properties.[5][6][7] The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups, enabling extensive derivatization. Consequently, this compound is a key intermediate in the synthesis of novel therapeutic agents.[8]
This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.
Primary Synthesis Pathway: The Sandmeyer Reaction Approach
The most reliable and widely applicable method for the synthesis of this compound is the Sandmeyer reaction. This classic transformation provides a regiochemically precise method for introducing a bromine atom onto the pyrazine ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst.[9][10][11]
The overall transformation begins with the precursor, 3-Aminopyrazine-2-carbonitrile.
Caption: Overall synthetic scheme for this compound via the Sandmeyer reaction.
Causality Behind Pathway Selection
The Sandmeyer reaction is the preferred route for several key reasons:
-
Regioselectivity: The position of the incoming bromine atom is precisely controlled by the initial position of the amino group on the precursor. This avoids the formation of regioisomers, which is a significant challenge in direct electrophilic halogenation of electron-deficient rings like pyrazine.[12]
-
Mild Conditions: The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, preserving other sensitive functional groups on the molecule.
-
High Yield and Purity: When optimized, the Sandmeyer reaction is known to provide good to excellent yields of the desired aryl halide with high purity, often simplifying downstream purification processes.
Detailed Experimental Protocol
This protocol outlines the two critical stages: the in situ formation of the diazonium salt (diazotization) followed by its conversion to the final product.
Materials & Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-Aminopyrazine-2-carbonitrile | C₅H₄N₄ | 120.11 | 1.0 |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 3.0 - 4.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 - 1.2 |
| Copper(I) Bromide | CuBr | 143.45 | 1.1 - 1.2 |
| Water (Deionized) | H₂O | 18.02 | Solvent |
| Dichloromethane or Ethyl Acetate | CH₂Cl₂ / C₄H₈O₂ | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup & Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-Aminopyrazine-2-carbonitrile (1.0 eq.) in an aqueous solution of hydrobromic acid (3.0-4.0 eq.).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate, forming a slurry.
-
Dissolve sodium nitrite (1.1-1.2 eq.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred slurry via the dropping funnel. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition to prevent premature decomposition of the diazonium salt and the formation of hazardous nitrogen oxides.
-
After the addition is complete, stir the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, dissolve or suspend copper(I) bromide (1.1-1.2 eq.) in a portion of hydrobromic acid.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the copper(I) bromide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to manage the effervescence.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
-
Reaction Mechanism
The synthesis proceeds via a two-part mechanism: diazotization followed by a radical-nucleophilic substitution.[9][13]
Caption: Key mechanistic steps in the synthesis of this compound.
-
Diazotization: In the acidic medium, sodium nitrite is converted to nitrous acid (HONO), which then forms the nitrosonium ion (NO⁺). The amino group of 3-Aminopyrazine-2-carbonitrile acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the subsequent elimination of a water molecule generate the stable pyrazine diazonium salt.[10]
-
Radical-Nucleophilic Substitution: The core Sandmeyer reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium salt and oxidizes copper(I) to copper(II). The resulting diazonium radical rapidly loses a molecule of dinitrogen gas (a highly favorable process entropically) to form an aryl radical. This highly reactive aryl radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[9][13]
Alternative Synthetic Strategies: A Brief Overview
While the Sandmeyer reaction is the most effective route, it is instructive to consider alternative, albeit more challenging, strategies.
-
Direct Electrophilic Bromination: The direct bromination of pyrazine-2-carbonitrile is theoretically possible. However, the pyrazine ring is highly electron-deficient, making it resistant to electrophilic attack.[12] Such reactions would likely require harsh conditions (e.g., high temperatures, strong Lewis acids) and would suffer from poor regioselectivity, leading to a mixture of products that are difficult to separate.
-
Halogen Exchange (Halex Reaction): A nucleophilic aromatic substitution could potentially be employed to convert a more readily available precursor, such as 3-Chloropyrazine-2-carbonitrile, into the desired bromo derivative. This would involve reacting the chloro-compound with a bromide salt (e.g., NaBr or KBr) in a high-boiling polar aprotic solvent like DMF or DMSO, possibly with phase-transfer catalysis. The success of this route depends on the relative stability of the Meisenheimer intermediate for chloride versus bromide leaving groups.
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and the number of unique protons and carbons.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its isotopic pattern, which is characteristic for bromine-containing molecules.[14]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the sharp, strong absorbance of the nitrile group (C≡N) around 2230-2240 cm⁻¹.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a Sandmeyer reaction, starting from 3-Aminopyrazine-2-carbonitrile. This method offers excellent regiochemical control and generally provides high yields of the pure product under manageable reaction conditions. The versatility of the bromine and nitrile functional groups makes the target molecule a highly valuable and sought-after intermediate for the construction of diverse compound libraries in the pursuit of new pharmaceuticals and agrochemicals.
References
- 1. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 2. 1250022-24-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 4. This compound | CAS:1250022-24-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. byjus.com [byjus.com]
- 14. This compound(1250022-24-2) 1H NMR [m.chemicalbook.com]
solubility of 3-Bromopyrazine-2-carbonitrile in common lab solvents
An In-Depth Technical Guide to the Solubility of 3-Bromopyrazine-2-carbonitrile for Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] The solubility of this compound in various laboratory solvents is a critical physical parameter that dictates its handling, reaction conditions, purification, and formulation development. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can ultimately become a significant hurdle in the preclinical development pipeline, affecting bioavailability and therapeutic efficacy.[3][4]
Part 1: Physicochemical Characterization of this compound
A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility.
Molecular Structure and Properties:
-
Chemical Name: this compound
-
Reported pKa: 2.8 (indicating an acidic nature)[1]
Figure 1. Chemical Structure of this compound.
Structural Analysis for Solubility Prediction:
The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[7][8] The structure of this compound contains several features that influence its polarity:
-
Pyrazine Ring: This nitrogen-containing heterocyclic ring is inherently polar due to the presence of two electronegative nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors.
-
Nitrile Group (-C≡N): The cyano group is strongly polar and is a potent hydrogen bond acceptor.
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall dipole moment of the molecule.
-
Carbon Framework: The small, five-carbon backbone limits the non-polar character of the molecule.
Collectively, these features render this compound a polar organic molecule . Its ability to accept hydrogen bonds, but not donate them, places it in a specific interaction class.
Part 2: Theoretical Solubility Profile in Common Laboratory Solvents
Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common laboratory solvents, which are categorized by their polarity.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Category | Examples | Relative Polarity[9][10] | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexane, Toluene, Diethyl Ether | 0.009 - 0.117 | Low to Insoluble | The significant mismatch between the polar solute and non-polar solvent results in weak solute-solvent interactions, which are insufficient to overcome the solute-solute lattice energy.[11] |
| Polar Aprotic | Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 0.309 - 0.444 | Good to High | These solvents have strong dipole moments that can effectively interact with the polar pyrazine and nitrile functionalities of the solute. Solvents like DMSO and DMF are particularly effective at dissolving a wide range of polar organic compounds.[11] |
| Polar Protic | Methanol, Ethanol, Water | 0.762 - 1.000 | Moderate to Low | While these solvents are polar, the primary interaction they offer is hydrogen bonding. This compound can only act as a hydrogen bond acceptor. Its solubility will be moderate in alcohols but is expected to be low in water, which has a very strong hydrogen-bonding network.[8][11] |
The Critical Role of pH in Aqueous Solubility: The reported pKa of 2.8 suggests the compound is acidic.[1] Therefore, its solubility in aqueous media is expected to be highly pH-dependent. In basic solutions (pH > pKa), the compound may deprotonate or undergo a reaction to form a more polar, ionic species, which would significantly increase its aqueous solubility. Conversely, in acidic solutions (pH < pKa), it will remain in its neutral, less soluble form.[12]
Part 3: Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive solubility data, an experimental approach is necessary. The Shake-Flask Method is universally regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound, providing the most reliable and reproducible results.[13][14][15]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Core Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant maximum value, representing equilibrium.[16]
Materials and Equipment:
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., HPLC-grade Methanol, Acetonitrile, Water)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
Step-by-Step Methodology
Step 1: Preparation of Calibration Curve (Using UV-Vis Spectroscopy)
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a solvent known to fully solubilize it (e.g., DMSO or Acetonitrile) to create a concentrated stock solution of known concentration (e.g., 1 mg/mL).
-
Create Serial Dilutions: Perform a series of precise dilutions of the stock solution with the target experimental solvent to generate a set of standards of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Measure Absorbance: Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning one of the standards. Measure the absorbance of all standards at this λ_max.
-
Plot the Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable calibration curve.[16]
Step 2: The Shake-Flask Experiment
-
Add Excess Solid: Add an excess amount of solid this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is 5-10 mg of solid per 1 mL of solvent.
-
Add Solvent: Accurately dispense a known volume of the desired solvent (e.g., 2 mL) into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples at a consistent speed (e.g., 850 rpm) for a sufficient duration to ensure equilibrium is reached.[3] A period of 24 to 48 hours is standard.[4][12]
-
Expert Insight: Equilibrium is the point where the rate of dissolution equals the rate of precipitation. For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.
-
Step 3: Sample Separation and Analysis
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the saturated supernatant from the solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[3]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Self-Validating Protocol: To avoid disturbing the sediment, it is best practice to immediately filter the collected supernatant through a 0.22 µm syringe filter. This removes any microscopic particulates that could falsely elevate the measured concentration. The first few drops from the filter should be discarded to prevent errors from drug adsorption onto the filter membrane.
-
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to bring its concentration within the linear range of the previously established calibration curve. A precise dilution factor is critical.
-
Quantification: Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λ_max.
Step 4: Calculation of Solubility
-
Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original, saturated supernatant. This value is the equilibrium solubility.
-
Report the final solubility in standard units, such as mg/mL or Molarity (mol/L), at the specified temperature.
Part 4: Visualization of Workflows and Logic
Visual diagrams are essential for clarifying complex relationships and experimental processes.
Caption: Logical framework for predicting solubility based on solute and solvent properties.
References
- 1. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 6. This compound | CAS:1250022-24-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 7. youtube.com [youtube.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to 3-Bromopyrazine-2-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyrazine-2-carbonitrile is a halogenated heterocyclic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a pyrazine ring, a bromo substituent, and a nitrile group—make it a versatile scaffold for the synthesis of novel drug candidates. The pyrazine core is a common motif in numerous biologically active molecules, and the presence of the bromine atom and the nitrile group provides reactive handles for a variety of chemical transformations, enabling the exploration of diverse chemical spaces in the pursuit of new therapeutic agents. This guide provides a comprehensive overview of the known physical properties, a proposed synthetic pathway, and the potential applications of this compound in the context of modern drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and formulation characteristics.
| Property | Value | Source |
| CAS Number | 1250022-24-2 | --INVALID-LINK-- |
| Molecular Formula | C₅H₂BrN₃ | --INVALID-LINK-- |
| Molecular Weight | 183.99 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |
| Melting Point | Not available in cited literature | |
| Density | Not available in cited literature | |
| Storage Temperature | 2-8°C, sealed storage, away from moisture | --INVALID-LINK-- |
Experimental Determination of Physical Properties
For researchers handling this compound, the experimental determination of its melting point and density is a crucial first step for identity confirmation and for ensuring consistency between batches.
Protocol for Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.
-
Validation: For accuracy, the determination should be repeated at least twice, and the calibration of the apparatus should be verified with a standard of a known melting point.
Protocol for Density Determination
The density of a solid is a fundamental physical property that can be useful for material characterization and for calculations in process chemistry.
Methodology (Gas Pycnometry):
-
Sample Preparation: A precisely weighed sample of this compound is placed in the sample chamber of a gas pycnometer.
-
System Purge: The system is purged with an inert gas (typically helium) to remove any adsorbed gases from the sample surface.
-
Measurement Cycle: The pycnometer performs a series of automated steps involving the expansion of a known volume of the inert gas from a reference chamber into the sample chamber.
-
Pressure Measurement: The pressure change resulting from the gas expansion is precisely measured.
-
Volume Calculation: Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated using the ideal gas law.
-
Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.
-
Repeatability: Multiple measurement cycles are performed to ensure the repeatability and accuracy of the result.
Synthesis of this compound
Proposed Synthetic Pathway:
A potential starting material is 2-aminopyrazine-3-carbonitrile. The synthesis could proceed via a Sandmeyer-type reaction.
-
Diazotization: 2-Aminopyrazine-3-carbonitrile is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid), at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.
-
Bromination: The in situ generated diazonium salt is then reacted with a copper(I) bromide solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding this compound.
-
Workup and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Applications in Drug Discovery
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a bromine atom and a nitrile group in this compound offers several advantages for drug discovery programs.
-
Versatile Chemical Handle: The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at the 3-position of the pyrazine ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Nitrile Group as a Bioisostere and Pharmacophore: The nitrile group can act as a bioisostere for a carbonyl group or a carboxylic acid. It can also participate in hydrogen bonding interactions with biological targets. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for structural diversification.
-
Kinase Inhibitors: Pyrazine-based compounds have shown significant promise as kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazine ring can serve as a scaffold to orient substituents that interact with the ATP-binding site of kinases. This compound provides a valuable starting point for the design and synthesis of novel kinase inhibitors. For instance, the bromine atom can be replaced with various aryl or heteroaryl groups to explore interactions with the hydrophobic regions of the kinase active site, while the nitrile group can be modified to interact with the hinge region.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While some of its fundamental physical properties like melting point and density are not yet widely reported in the literature, established laboratory protocols can be employed for their determination. Its chemical structure offers multiple avenues for synthetic modification, making it an attractive starting point for the generation of diverse compound libraries. The demonstrated importance of the pyrazine scaffold in clinically successful drugs, particularly in the area of kinase inhibition, underscores the potential of this compound as a key intermediate in the development of the next generation of therapeutic agents. Researchers and scientists in the field of drug development are encouraged to explore the synthetic potential of this compound to unlock new possibilities in the treatment of a wide range of diseases.
References
spectroscopic data for 3-Bromopyrazine-2-carbonitrile (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromopyrazine-2-carbonitrile
This document provides a comprehensive technical overview of the spectroscopic data for this compound (CAS: 1250022-24-2). Designed for researchers, chemists, and drug development professionals, this guide synthesizes predictive data with foundational spectroscopic principles to serve as a robust reference for the characterization and quality control of this important heterocyclic building block. Given the limited availability of public experimental spectra, this guide leverages data from analogous structures and computational predictions to provide a reliable analytical framework.
Introduction: The Molecular Profile of this compound
This compound is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a pyrazine ring substituted with a bromine atom and a nitrile group, offers multiple reaction sites for creating complex molecular architectures. The electron-withdrawing nature of the pyrazine nitrogens, compounded by the nitrile group, and the presence of the bromine atom, create a unique electronic environment that is directly reflected in its spectroscopic signature.
Molecular Properties Summary:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂BrN₃[1][2][3] |
| Molecular Weight | 183.99 g/mol [1][3] |
| Monoisotopic Mass | 182.9432 Da[2] |
| Structure | Pyrazine ring with bromo and cyano substituents |
The accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for monitoring reaction progress. This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Structural Analysis & Spectroscopic Correlation
The chemical structure dictates the spectroscopic output. The key features of this compound are the two aromatic protons, the five distinct carbon environments (including the nitrile carbon), and the characteristic vibrational modes of the cyano group.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Analysis
The proton NMR spectrum is expected to be simple and highly informative, showing two distinct signals in the aromatic region.
-
Chemical Environment: The two protons, H-5 and H-6, are attached to the electron-deficient pyrazine ring. The electronegative nitrogen atoms and the bromo and cyano substituents strongly deshield these protons, shifting their signals significantly downfield compared to benzene.
-
Signal Multiplicity: H-5 and H-6 are adjacent to each other, resulting in mutual splitting. Therefore, they are expected to appear as two distinct doublets. A chemical shift of around 8.5 ppm has been noted for this compound, which aligns with this expected downfield region[1].
Predicted ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom.
-
C-2 & C-3: These carbons are directly attached to electron-withdrawing groups (nitrile and bromine, respectively) and are part of the heterocyclic ring. They are expected to be the most deshielded of the ring carbons.
-
C-5 & C-6: These are the protonated carbons of the pyrazine ring. Their chemical shifts will also be in the aromatic region but generally upfield relative to the substituted carbons.
-
C≡N (Nitrile Carbon): The carbon of the nitrile group typically appears in a distinct region around 115-125 ppm.[4]
Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Corresponding Atom(s) |
|---|---|---|---|
| ¹H | ~8.7 - 8.9 | Doublet | H-6 |
| ¹H | ~8.5 - 8.7 | Doublet | H-5 |
| ¹³C | ~148 - 152 | Singlet | C-6 |
| ¹³C | ~145 - 149 | Singlet | C-5 |
| ¹³C | ~142 - 146 | Singlet | C-2 |
| ¹³C | ~130 - 135 | Singlet | C-3 |
| ¹³C | ~115 - 118 | Singlet | C≡N |
Experimental Protocol: NMR Data Acquisition
This protocol provides a self-validating workflow for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient for the instrument's probe (~4 cm).
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a minimum field strength of 300 MHz for adequate signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire the spectrum using a standard pulse sequence. Use a 90° pulse angle and a relaxation delay of at least 2 seconds. Co-add 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire a proton-decoupled spectrum using a standard pulse-acquire sequence (e.g., zgpg30). A relaxation delay of 2-5 seconds is typical. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H signals and report the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the nitrile group.
Predicted Functional Group Analysis
The IR spectrum will be dominated by vibrations from the nitrile and the aromatic ring.
-
C≡N Stretch: This is the most characteristic peak. It is expected to be a strong, sharp absorption band in the 2220-2240 cm⁻¹ region. Its intensity and sharp nature make it an excellent diagnostic tool.
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: A series of medium to strong bands will appear in the 1400-1600 cm⁻¹ fingerprint region, characteristic of the pyrazine ring system.
-
C-Br Stretch: A weak to medium absorption is expected in the lower frequency region, typically between 500-700 cm⁻¹.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3050 - 3150 | Medium-Weak | Aromatic C-H Stretch |
| 2220 - 2240 | Strong, Sharp | C≡N Stretch |
| 1400 - 1600 | Medium-Strong | Aromatic Ring (C=C, C=N) Stretches |
| 500 - 700 | Medium-Weak | C-Br Stretch |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Collection: Record a background spectrum on the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform a background subtraction. Identify and label the key absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Predicted Fragmentation Analysis
Electron Impact (EI) ionization is a common technique for volatile small molecules.
-
Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. For C₅H₂BrN₃, this will be at m/z 183 and 185. This isotopic signature is a definitive confirmation of the presence of one bromine atom.
-
Fragmentation: Common fragmentation pathways may include the loss of Br• (resulting in a peak at m/z 104) or the loss of HCN from the ring system.
Table 3: Predicted Key Mass Spectrometry Peaks (EI)
| m/z Value | Predicted Identity | Key Feature |
|---|---|---|
| 183, 185 | [M]⁺ | Molecular ion peak, 1:1 isotopic pattern confirms one Br atom |
| 104 | [M - Br]⁺ | Loss of bromine radical |
| 77 | [C₄H₂N]⁺ | Further fragmentation |
Predicted adducts for soft ionization techniques like ESI include [M+H]⁺ at m/z 183.95048 and [M+Na]⁺ at m/z 205.93242.[2]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method:
-
Injector Temperature: 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature of 280°C.
-
-
MS Method:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Acquire the spectrum at the apex of the GC peak corresponding to the compound.
-
Integrated Spectroscopic Workflow
Confirming the structure of this compound requires a synergistic approach, where data from each technique validates the others.
Caption: Logical workflow for the structural confirmation of this compound.
This integrated approach ensures a high degree of confidence. The MS confirms the molecular weight and bromine presence, the IR confirms the key nitrile functional group, and the NMR elucidates the precise arrangement of the carbon-hydrogen framework. Together, they provide an unambiguous identification of the molecule.
References
The Strategic Sourcing and Application of 3-Bromopyrazine-2-carbonitrile: A Technical Guide for Medicinal Chemists
Introduction: The Role of Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazine core represents a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive starting point for designing novel therapeutics. Within this class, 3-Bromopyrazine-2-carbonitrile has emerged as a particularly versatile and powerful building block. The strategic placement of the bromo and cyano functionalities on the pyrazine ring provides orthogonal chemical handles for sophisticated molecular elaboration, enabling its use in the synthesis of complex kinase inhibitors and other targeted therapies.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the commercial availability of this compound, guidance on supplier validation, a detailed look into its physicochemical properties, and a practical exploration of its application in advanced organic synthesis, grounded in real-world, patented examples.
Chapter 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use in synthesis. This compound is a stable, crystalline solid under standard conditions, but its reactivity is dictated by the interplay of the electron-withdrawing nitrile group and the halogenated site, which is primed for cross-coupling reactions.
| Property | Value | Source(s) |
| CAS Number | 1250022-24-2 | [1][2][3] |
| Molecular Formula | C₅H₂BrN₃ | [1][3] |
| Molecular Weight | 183.99 g/mol | [2][3] |
| Appearance | Crystalline Solid (Typically Off-White to Yellow) | Supplier Data |
| Purity | ≥98% (Commonly available via HPLC) | [2] |
| ¹H NMR Shift | ~8.5 ppm (in CDCl₃) | [1][4][5] |
| SMILES | C1=CN=C(C(=N1)C#N)Br | [1] |
Structural Diagram
The unique arrangement of heteroatoms and functional groups is key to the molecule's utility. The diagram below illustrates the structure of this compound.
Caption: Molecular structure of this compound.
Chapter 2: Commercial Availability and Supplier Evaluation
This compound is a research-grade chemical available from a variety of specialized suppliers. It is typically synthesized in small-to-medium batches for R&D purposes rather than being a large-scale commodity chemical. When procuring this reagent, researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate consistent quality.
Representative Commercial Suppliers
The following table lists several established suppliers of this compound. Pricing and availability are subject to change and should be verified directly with the vendor.
| Supplier | Purity | Representative Catalog Number | Notes |
| Biosynth | Varies | AAC02224 | Provides technical data and research-focused quantities.[1][4] |
| Apollo Scientific | 98% | OR93055 | UK-based supplier with international distribution. |
| Advanced Biochemicals | 98% | CH0141 | US-based supplier specializing in organic intermediates.[2] |
| CymitQuimica | Varies | 3D-AAC02224 | European supplier for laboratory chemicals.[4] |
| Huateng Pharma | Varies | 99518 | Supplier of pharmaceutical intermediates.[3] |
| ChemicalBook | Varies | - | A platform listing multiple, primarily China-based, manufacturers.[6] |
Expert Insights: Vetting a Supplier
For a critical building block like this, ensuring reagent quality is paramount to experimental success and reproducibility. A Senior Scientist's validation process extends beyond merely finding the lowest price:
-
Request a Certificate of Analysis (CoA): Do not purchase without a batch-specific CoA. This document is a non-negotiable proof of quality.
-
Verify Analytical Data: The CoA should include, at a minimum, purity confirmation by HPLC or GC and identity confirmation by ¹H NMR. Cross-reference the provided NMR data with literature values (~8.5 ppm) to ensure you are receiving the correct isomer.[1][4][5]
-
Inquire About Inventory Status: Is the product in stock or is it a "lead time" item? The latter may imply it is synthesized on demand, which can introduce batch-to-batch variability.
-
Evaluate Packaging and SDS: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS) and uses appropriate, sealed packaging to maintain compound integrity during transit.
Chapter 3: Synthesis and Application in Medicinal Chemistry
While several suppliers offer this compound for direct purchase, understanding its synthesis and, more importantly, its subsequent reactions is crucial for project planning. The true value of this reagent lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery.
Synthetic Strategy: A Note on Preparation
Detailed, peer-reviewed synthetic procedures for this compound are not abundant in common literature, suggesting that its preparation is often based on proprietary methods or derived from less common starting materials. A plausible synthetic route involves the cyanation of a dibromopyrazine precursor. For example, a related analogue, 3-bromopyridine-2-carbonitrile, can be synthesized via the cyanation of 2,3-dibromopyridine using potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source, catalyzed by a copper(I) salt.[7] This type of transformation highlights a general strategy that could be adapted for the pyrazine core.
Application Focus: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 3-position is ideally situated for palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the assembly of complex molecular architectures.
The workflow for such a reaction is a multi-step, self-validating process.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Chapter 4: Authoritative Application Protocol: Synthesis of a Patented AMPA Receptor Inhibitor
To illustrate the practical utility of this compound, we turn to the patent literature, which provides a wealth of field-proven insights. Patent US9738656B2 describes the synthesis of novel pyranodipyridine compounds as AMPA receptor inhibitors for neurological disorders. In Example 8 of this patent, this compound is used as a key coupling partner in a Stille reaction.[8]
Reaction Scheme: Stille Coupling
This reaction demonstrates the formation of a C(sp²)-C(sp²) bond between the pyrazine ring and a complex heterocyclic core.
Caption: Patented Stille coupling using this compound.[8]
Detailed Experimental Protocol (Adapted from US9738656B2)
This protocol is provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Materials:
-
7-(thiophen-3-yl)-9-(tributylstannyl)-6H-pyrano[3,2-b:5,4-b′]dipyridin-8(7H)-one (1.0 eq)
-
This compound (CAS 1250022-24-2) (1.5 eq)[8]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the pyranodipyridine-stannane (1.0 eq), this compound (1.5 eq), copper(I) iodide (0.1 eq), and Pd(PPh₃)₄ (0.05 eq).[8]
-
Expert Insight: The use of a slight excess of the bromopyrazine component ensures the complete consumption of the more complex and often more valuable stannane starting material.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vessel.
-
Inert Atmosphere: Seal the vessel and degas the mixture by purging with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Trustworthiness Check: This step is critical. Oxygen can deactivate the Pd(0) catalyst, leading to failed or incomplete reactions. The self-validating system here is to ensure all reagents and the solvent are anhydrous and the atmosphere is inert.
-
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and heat the mixture to 150 °C for 2.5 hours.[8]
-
Expert Insight: Microwave heating provides rapid and uniform heating, often reducing reaction times and improving yields compared to conventional oil bath heating. The high temperature is necessary to drive the catalytic cycle, particularly the oxidative addition step.
-
-
Work-up: After the reaction is complete (monitored by LC-MS), allow the mixture to cool to room temperature.
-
Purification: The patent specifies direct purification of the reaction mixture by silica gel column chromatography to yield the final product.[8] An appropriate solvent system (e.g., heptane/ethyl acetate gradient) would be developed using TLC analysis.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its commercial availability from reputable suppliers, combined with its predictable reactivity in powerful cross-coupling reactions, makes it an invaluable asset in the synthesis of complex, biologically active molecules. As demonstrated by its use in the patented synthesis of an AMPA receptor inhibitor, this building block provides a reliable and efficient route to novel therapeutic candidates. By applying rigorous standards to procurement and a deep understanding of its chemical utility, research organizations can effectively leverage this compound to accelerate their drug discovery programs.
References
- 1. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. This compound | CAS:1250022-24-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound(1250022-24-2) 1H NMR [m.chemicalbook.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. US9738656B2 - Pyranodipyridine compound - Google Patents [patents.google.com]
understanding the reactivity of the pyrazine ring in 3-Bromopyrazine-2-carbonitrile
An In-Depth Technical Guide to the Reactivity of 3-Bromopyrazine-2-carbonitrile
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Pyrazine Core in Modern Drug Discovery
The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding enhance target binding affinity, making it a cornerstone in the design of numerous therapeutic agents.[1][3][4] Marketed drugs containing the pyrazine core, such as the anti-tuberculosis agent Pyrazinamide and the oncology therapeutic Bortezomib, underscore the scaffold's profound impact on human health.[2][3] This guide focuses on a particularly versatile and reactive derivative, This compound , providing a comprehensive exploration of its chemical behavior for researchers, scientists, and drug development professionals. By understanding the intricate reactivity of this building block, chemists can unlock novel synthetic pathways to complex, biologically active molecules.[4][5]
Electronic Landscape of the this compound Ring
The reactivity of any aromatic system is dictated by its electron distribution. The parent pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms.[6] This deactivation makes the pyrazine ring significantly more resistant to electrophilic aromatic substitution than benzene or even pyridine.[6][7][8]
The introduction of two powerful electron-withdrawing groups (EWGs) onto this already electron-poor core—a bromine atom at the 3-position and a nitrile (cyano) group at the 2-position—dramatically shapes the molecule's reactivity profile.
-
Inductive and Resonance Effects: Both the ring nitrogens and the cyano group exert strong inductive and resonance electron-withdrawing effects. This creates significant partial positive charges (δ+) on the ring carbons, particularly those adjacent to the substituents.
-
Leaving Group Potential: The bromine atom serves as an excellent leaving group, poised for displacement.
-
Activation for Nucleophilic Attack: The cumulative electron withdrawal by the nitrogens and the cyano group renders the pyrazine ring highly electrophilic and thus, exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[9][10][11]
This unique electronic configuration makes this compound a prime substrate for reactions that involve nucleophilic attack or metal-catalyzed cross-coupling at the C-Br bond.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scribd.com [scribd.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 3-Bromopyrazine-2-carbonitrile: A Versatile Building Block in Modern Synthesis
Introduction
3-Bromopyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a bromine atom and a nitrile group.[1][2] This strategic arrangement of functional groups imparts a unique reactivity profile, establishing it as a highly valuable and versatile building block in organic synthesis. The electron-deficient nature of the pyrazine ring, amplified by the inductive effects of the nitrile group, activates the C3-bromine atom for a variety of transformations. Consequently, this molecule serves as a pivotal intermediate in the synthesis of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical development.[3] Its utility lies in its capacity to undergo predictable and high-yielding reactions to introduce molecular diversity, making it a cornerstone for library synthesis and lead optimization in drug discovery programs.[4]
This guide provides an in-depth exploration of the core reactions involving this compound, offering field-proven insights into its application. We will dissect the causality behind experimental choices, present detailed protocols for key transformations, and summarize critical data to empower researchers in leveraging this potent synthetic tool.
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by two key features: the C-Br bond at the 3-position and the cyano group at the 2-position.
-
The Pyrazine Ring: As a diazine, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the strong electron-withdrawing nitrile group (-C≡N).
-
The C-Br Bond: The electron-poor nature of the ring system makes the C-Br bond highly susceptible to cleavage. It is an excellent substrate for palladium-catalyzed cross-coupling reactions and is activated for nucleophilic aromatic substitution (SNAr) pathways.[5]
-
The Nitrile Group: The cyano group is a versatile functional handle that can be transformed into a variety of other groups, including amines, carboxylic acids, amides, and ketones, providing a secondary avenue for molecular elaboration.[6]
This combination of reactive sites allows for a modular and sequential approach to the synthesis of complex pyrazine derivatives.
Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an ideal substrate for these transformations.
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[7] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) catalyst. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.[9]
References
- 1. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 3-Bromopyrazine-2-carbonitrile and its Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for the design of novel therapeutic agents. The introduction of a carbonitrile group at the 2-position of the pyrazine ring often enhances the biological activity of these compounds. This guide provides an in-depth technical overview of the biological activities of 3-Bromopyrazine-2-carbonitrile and its analogs, focusing on their synthesis, potential mechanisms of action, and applications in drug discovery. While direct biological data on this compound is still emerging, the extensive research on its close analogs provides a strong foundation for understanding its therapeutic potential.
Synthesis of this compound and its Analogs: A Strategic Approach
The synthesis of this compound and its derivatives is a critical step in exploring their biological activities. A common and effective strategy involves the modification of a pre-existing pyrazine-2-carbonitrile core.[1] A representative synthetic approach is outlined below.
General Synthetic Protocol: From 2-Aminopyrazine to this compound
A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process starting from readily available 2-aminopyrazine. This pathway leverages well-established reactions in heterocyclic chemistry to introduce the desired functional groups.
Experimental Workflow: Synthesis of this compound
Caption: A representative synthetic pathway for this compound.
Step-by-Step Methodology:
-
Diazotization of 2-Aminopyrazine: 2-Aminopyrazine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO2) is then added dropwise while maintaining the low temperature to form the pyrazine-2-diazonium salt intermediate. The rationale for the low temperature is to prevent the premature decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction for Cyanation: The freshly prepared diazonium salt solution is added to a solution of copper(I) cyanide (CuCN). This classical Sandmeyer reaction facilitates the displacement of the diazonium group with a nitrile group, yielding pyrazine-2-carbonitrile.[2] The use of a copper catalyst is crucial for the efficient conversion.
-
Electrophilic Bromination: The resulting pyrazine-2-carbonitrile is then subjected to electrophilic bromination. The reaction is typically carried out using bromine (Br2) in the presence of a strong acid, such as sulfuric acid (H2SO4).[3][4] The strong acid protonates the pyrazine ring, making it more susceptible to electrophilic attack. The electron-withdrawing nature of the nitrile group directs the incoming bromine to the 3-position.
-
Work-up and Purification: After the reaction is complete, the mixture is carefully neutralized and extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by techniques such as column chromatography or recrystallization to afford pure this compound.
Anticancer Activity: A Multifaceted Approach
Analogs of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is implicated in various cancers.[5][6] Several pyrazine-based compounds have been identified as potent FGFR inhibitors.[6][7]
A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were designed and synthesized as novel FGFR inhibitors.[7] One of the lead compounds, 18i , exhibited potent pan-FGFR inhibitory activity and effectively blocked the activation of FGFR and its downstream signaling pathways at submicromolar concentrations.[7] This compound also demonstrated significant antitumor activity in multiple cancer cell lines with FGFR abnormalities.[7]
FGFR Signaling Pathway and Inhibition by Pyrazine Analogs
Caption: Inhibition of the FGFR signaling pathway by pyrazine analogs.
Inhibition of Thymidine Phosphorylase (TP)
Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is associated with tumor angiogenesis, growth, and metastasis.[8] Therefore, TP is a validated target for the development of anticancer drugs. Pyrazine-based scaffolds have been explored for the development of potent TP inhibitors.[9][10]
A series of pyrazolo[1,5-a][6][7][9]triazin-2-thioxo-4-ones, which contain a pyrazine-like core, were synthesized and evaluated for their TP inhibitory activity.[9] The most potent compound in this series exhibited an IC50 value of 0.04 μM, which is approximately 800 times more potent than the reference inhibitor 7-deazaxanthine (IC50 = 32 μM).[9] These findings highlight the potential of the pyrazine scaffold in designing highly effective TP inhibitors.
Induction of Oxidative Stress
Some pyrazine-based metal complexes have been shown to exert their anticancer effects by inducing oxidative stress in cancer cells.[11][12] A copper(II) complex of a pyrazine-based ligand demonstrated good anticancer activity against several cancer cell lines with an IC50 value as low as 17.50 μM against HeLa cells.[11] Mechanistic studies revealed that the compound's activity is linked to the generation of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes, leading to redox imbalance and ultimately cell death.[11][12]
Table 1: Anticancer Activity of this compound Analogs
| Compound Class | Target | Key Compound | Activity (IC50) | Cancer Cell Line(s) | Reference |
| 3-Amino-pyrazine-2-carboxamides | FGFR | 18i | 1.88 - 26.69 µM | SNU-16, KMS-11, etc. | [6][7] |
| Pyrazolo[1,5-a][6][7][9]triazines | Thymidine Phosphorylase | 17p | 0.04 µM | - | [9] |
| Pyrazine-based Copper(II) Complex | Induces Oxidative Stress | Cu(L) | 17.50 µM | HeLa | [11] |
Antimicrobial Activity: A Promising Frontier
The pyrazine scaffold is also a key component of several antimicrobial agents. Analogs of this compound have shown promising activity against a range of bacterial pathogens, including multidrug-resistant strains.
Activity Against Drug-Resistant Bacteria
A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. One of the compounds, 5d , exhibited the strongest antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 µg/mL.[1]
Antimycobacterial Activity
Derivatives of pyrazinamide, a first-line antituberculosis drug, continue to be an important area of research. A series of 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv.[8] The most active compound in this series displayed an MIC of 6 µM and exhibited low cytotoxicity.[8] Interestingly, this study also suggested that the carbonitrile group on the pyrazine ring is not essential for potent antimycobacterial activity and that its removal can lead to lower cytotoxicity.[10]
Table 2: Antimicrobial Activity of this compound Analogs
| Compound Class | Target Organism(s) | Key Compound | Activity (MIC) | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | XDR Salmonella Typhi | 5d | 6.25 µg/mL | [1] |
| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 8 | 6 µM | [8] |
Potential Antimicrobial Mechanism of Action: Efflux Pump Inhibition
One of the mechanisms by which bacteria develop resistance to antibiotics is through the overexpression of efflux pumps that actively transport drugs out of the cell. Some pyrazine derivatives have shown the ability to inhibit these efflux pumps, thereby restoring the efficacy of other antibiotics. For instance, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) demonstrated synergistic activity with the efflux pump inhibitor phenylalanine arginyl β-naphthylamide (PAβN) against Gram-negative bacteria.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Test compound (e.g., a this compound analog)
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the bacterial strain is diluted in CAMHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: The test compound is serially diluted in CAMHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are also included.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with diverse and potent biological activities. The pyrazine-2-carbonitrile scaffold has proven to be a valuable starting point for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies on various analogs have provided crucial insights into the key structural features required for their biological effects.
Future research in this area should focus on:
-
Elucidating the specific molecular targets of this compound and its most active analogs to better understand their mechanisms of action.
-
Optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Exploring the potential of these compounds in combination therapies with existing drugs to overcome resistance and enhance therapeutic efficacy.
-
Conducting in vivo studies to evaluate the safety and efficacy of the most promising candidates in relevant animal models.
The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Properties of 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole: An Emerging Scaffold to Inhibit the Thymidine Phosphorylase as an Anticancer Agent - Murmu - Current Medicinal Chemistry [innoscience.ru]
- 9. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Suzuki-Miyaura Coupling of 3-Bromopyrazine-2-carbonitrile: A Detailed Protocol for the Synthesis of 2-Cyano-3-arylpyrazines
Introduction: The Strategic Importance of 2-Cyano-3-arylpyrazines
The pyrazine scaffold is a privileged motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and valuable photophysical properties. The introduction of an aryl group at the 3-position of a 2-cyanopyrazine core via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for generating molecular complexity and accessing novel chemical entities.[1] 3-Bromopyrazine-2-carbonitrile serves as a key building block in this endeavor, offering a reactive handle for the formation of a carbon-carbon bond with a diverse array of boronic acids. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling of this compound, with a focus on mechanistic understanding, practical experimental procedures, and strategies for optimization.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the C-Br bond being sufficiently reactive for this transformation.[5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base is therefore critical for the efficiency of this step.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product (2-cyano-3-arylpyrazine) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | Varies | Commercially Available | Purity can affect reaction outcome. |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyst Grade | Commercially Available | Handle in a glovebox or under inert gas. |
| K₃PO₄ or Cs₂CO₃ | Anhydrous | Commercially Available | Dry thoroughly before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas prior to use. |
| Water | Degassed, Deionized | In-house | |
| Argon or Nitrogen | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
Equipment
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer with heating plate or microwave reactor
-
Condenser (for conventional heating)
-
Syringes and needles
-
Septa
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure: Conventional Heating
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent is typically 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Step-by-Step Procedure: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.[7]
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to a temperature between 100-150 °C for 15-60 minutes.
-
Workup and Purification: Follow the same workup and purification procedure as described for conventional heating.
Caption: A streamlined workflow for the Suzuki coupling of this compound.
Optimization and Troubleshooting
The success of the Suzuki coupling of this compound can be influenced by several factors, particularly due to the electron-deficient nature of the pyrazine ring and the presence of the nitrile group. The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[8]
| Parameter | Recommendation/Rationale | Troubleshooting |
| Catalyst | Pd(PPh₃)₄ is a good starting point. For more challenging couplings, consider more electron-rich and bulky phosphine ligands such as those derived from SPhos or XPhos, which can promote oxidative addition and reductive elimination.[9] Pd(dppf)Cl₂ is also a robust catalyst. | Low yield or no reaction: Increase catalyst loading (up to 10 mol%) or screen different palladium precatalysts and ligands. |
| Base | K₃PO₄ is a versatile and effective base. Cs₂CO₃ can be more effective for less reactive aryl bromides due to its higher solubility. The choice of base can significantly impact the reaction rate and yield.[8] | Incomplete reaction: Switch to a stronger or more soluble base. Ensure the base is anhydrous. |
| Solvent | A mixture of 1,4-dioxane and water is a common and effective solvent system. The water is crucial for the transmetalation step. Other solvents like DME, THF, or toluene can also be used. | Poor solubility of reagents: Try a different solvent system or adjust the solvent ratio. |
| Temperature | 80-100 °C for conventional heating. 100-150 °C for microwave heating. Higher temperatures may be required for less reactive coupling partners. | Slow reaction: Increase the temperature. Be mindful of potential decomposition of starting materials or product at very high temperatures. |
| Side Reactions | Protodeboronation of the boronic acid can be a significant side reaction, especially with electron-deficient boronic acids.[8] Homocoupling of the boronic acid can also occur. | Formation of debrominated starting material: Use a milder base or lower the reaction temperature. Ensure a thoroughly deoxygenated reaction mixture to minimize homocoupling. |
Analytical Monitoring and Characterization
Close monitoring of the reaction is essential for determining the optimal reaction time and identifying any potential issues.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of the starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the progress of the reaction, allowing for the identification of the product and any major byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and purity assessment of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for monitoring the reaction and analyzing the purity of the final product, particularly for volatile compounds.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 2-cyano-3-arylpyrazines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of valuable compounds. The protocol and optimization strategies outlined in this application note provide a solid foundation for successfully employing this important transformation in drug discovery and materials science research.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
experimental setup for the synthesis of 3-Bromopyrazine-2-carbonitrile derivatives
As a Senior Application Scientist, this guide provides a detailed exploration of the experimental setup for synthesizing 3-Bromopyrazine-2-carbonitrile derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the pyrazine ring, which is a common feature in numerous biologically active molecules.[1][2] The protocols herein are designed to be robust and reproducible, offering researchers a solid foundation for building libraries of novel compounds.
Strategic Overview: The Synthetic Blueprint
The synthesis of this compound derivatives is typically a two-stage process. First, the core scaffold, this compound, is synthesized. This molecule then serves as a versatile intermediate. The bromine atom at the 3-position is an excellent leaving group, making it an ideal "handle" for introducing a wide range of functional groups through modern cross-coupling reactions.
The overall workflow is visualized below, starting from the readily available 3-aminopyrazine-2-carbonitrile.
Caption: General workflow for synthesis of this compound derivatives.
Synthesis of the Core Scaffold: this compound via Sandmeyer Reaction
The most reliable method for converting an aromatic amine to an aryl bromide is the Sandmeyer reaction.[3][4] This transformation proceeds through a diazonium salt intermediate, which is then displaced by a bromide nucleophile, typically delivered from a copper(I) bromide salt.[5] The copper catalyst is crucial as it facilitates the single-electron transfer required for the radical-nucleophilic aromatic substitution mechanism.[5]
Protocol 2.1: Synthesis of this compound
Materials:
-
3-Aminopyrazine-2-carbonitrile
-
Hydrobromic acid (HBr, 48% aq.)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 3-aminopyrazine-2-carbonitrile (1.0 eq.) in 48% hydrobromic acid.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a slight color change.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes following the complete addition of sodium nitrite.[6]
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure the reaction goes to completion.[6]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Derivatization via Palladium-Catalyzed Cross-Coupling
The bromine atom on the pyrazine core is now primed for derivatization. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (boronic acid or boronic ester) to form a new C-C bond.[7] This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.[8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq.)
-
Aryl or alkyl boronic acid/ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.)[10]
-
Base (e.g., Sodium carbonate, Na₂CO₃, 2.0 eq.)[10]
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[10]
-
Nitrogen or Argon gas
Procedure:
-
To a microwave vial or Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[10]
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture. Typical conditions are 90-120 °C for 1-24 hours.[10][11] For microwave-assisted synthesis, heating at 120 °C for 30-60 minutes is often sufficient.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of N-substituted derivatives, the Buchwald-Hartwig amination is the premier method for coupling an aryl halide with an amine.[12][13] This reaction requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[14]
Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.)
-
Phosphine ligand (e.g., (±)-BINAP, 0.04 eq.)[15]
-
Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 eq.)[15]
-
Anhydrous solvent (e.g., Toluene)[15]
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or using Schlenk techniques, charge a dry Schlenk flask with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture with stirring. Typical conditions are 80-110 °C for 4-24 hours.[15]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Summary for Derivatization
The following table summarizes typical reaction parameters for the derivatization of this compound, providing a quick reference for experimental design.
| Reaction Type | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ (5%) | Na₂CO₃ | Dioxane/H₂O | 120 °C / 30 min (µW) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 90 °C / 24 h |
| Buchwald-Hartwig | Cyclohexylamine | Pd₂(dba)₃ (2%) / BINAP (4%) | NaOtBu | Toluene | 80 °C / 4 h |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ (2%) / XPhos (4%) | K₂CO₃ | t-BuOH | 100 °C / 18 h |
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols: The Strategic Utility of 3-Bromopyrazine-2-carbonitrile in Modern Pharmaceutical Development
Abstract
The pyrazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous clinically significant drugs.[1][2] This guide focuses on a key heterocyclic building block, 3-Bromopyrazine-2-carbonitrile , detailing its strategic importance and practical application in pharmaceutical synthesis. This document provides an in-depth analysis of its chemical properties, explores its utility in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, and furnishes field-tested protocols for its use. By explaining the causality behind experimental design, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate for the synthesis of novel therapeutic agents.
Introduction: The Pyrazine Nucleus and the Role of this compound
Pyrazine and its derivatives are integral to the development of therapeutics across a wide range of disease areas, including antiviral, anticancer, and anti-inflammatory applications.[1][3] The electron-deficient nature of the pyrazine ring, combined with the specific arrangement of its nitrogen atoms, imparts unique electronic and steric properties that are often exploited to achieve desired pharmacokinetic and pharmacodynamic profiles.[4]
This compound (CAS: 1250022-24-2) emerges as a particularly valuable intermediate due to its trifunctional nature. The molecule features:
-
A pyrazine core , providing the foundational heterocyclic structure.
-
A bromo substituent at the 3-position, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. Its reactivity is generally higher than a chloro substituent, allowing for selective functionalization.[5]
-
A nitrile group at the 2-position, an electron-withdrawing group that can be hydrolyzed to a carboxylic acid or carboxamide, or participate in other transformations. This group is critical for interacting with biological targets, as seen in checkpoint kinase 1 (CHK1) inhibitors where it interacts with protein-bound water molecules.[6]
This combination allows for sequential and site-selective modifications, making it a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties and handling requirements is paramount for safe and successful experimentation.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1250022-24-2 | [7] |
| Molecular Formula | C₅H₂BrN₃ | [7][8] |
| Molecular Weight | 183.99 g/mol | [7] |
| Appearance | Yellow crystalline powder | [3] |
| Purity | Typically ≥95-98% (HPLC) | [3][7] |
| pKa | 2.8 (acidic) | [8][9] |
| SMILES | C1=CN=C(C(=N1)C#N)Br | [8] |
Safety, Handling, and Storage
Hazard Profile: this compound and its structural analogs are classified as hazardous. They are often toxic if swallowed, cause skin irritation, and can cause serious eye damage.[10]
Mandatory Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[10][12]
-
Spills: In case of a spill, clear the area, avoid breathing dust, and clean up using dry methods. Place waste in a suitable, labeled container for disposal.[10]
-
Fire: The compound is not considered a significant fire risk, but containers may burn, emitting toxic fumes like hydrogen bromide and nitrogen oxides.[10][11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11][13]
-
For long-term stability, storage at refrigerated temperatures (0-8°C) is recommended.[3]
Core Synthetic Applications & Protocols
The bromine atom on the pyrazine ring is the primary site for synthetic elaboration via cross-coupling chemistry. The following sections detail protocols for two of the most powerful C-N and C-C bond-forming reactions in modern synthesis.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a cornerstone of pharmaceutical synthesis, enabling the formation of aryl amines from aryl halides.[5] The C-Br bond of this compound is more reactive in palladium-catalyzed oxidative addition than a C-Cl bond, allowing for selective amination.[5]
Causality of Protocol Design:
-
Catalyst System: A palladium(0) species is the active catalyst.[14] It can be generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃ or used directly. The choice of phosphine ligand is critical; bulky, electron-rich ligands like RuPhos or BrettPhos stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[5]
-
Base: A strong, non-nucleophilic base like LiHMDS or NaOt-Bu is required. Its role is to deprotonate the amine, forming the amide, which then participates in the catalytic cycle.[14]
-
Solvent: Anhydrous, aprotic solvents like THF or toluene are used to prevent quenching of the strong base and interference with the catalytic intermediates.[15]
-
Inert Atmosphere: The Pd(0) catalyst and some ligands are oxygen-sensitive. The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[15]
dot
Caption: General workflow for Buchwald-Hartwig amination.
Protocol: Amination with a Secondary Amine (e.g., Morpholine)
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv), followed by anhydrous THF (approx. 0.2 M concentration).
-
Amine and Base: Add morpholine (1.2 equiv), followed by the portion-wise addition of LiHMDS (2.5 equiv).
-
Reaction: Seal the Schlenk tube tightly and immerse it in a preheated oil bath at 65 °C. Stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup (Quenching): Once complete, cool the reaction to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 3-(morpholino)pyrazine-2-carbonitrile.
Suzuki-Miyaura Coupling: Constructing the C-C Bond
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures prevalent in pharmaceuticals.[16]
Causality of Protocol Design:
-
Catalyst System: Similar to amination, a Pd(0) catalyst is required. Catalyst systems like Pd(OAc)₂/PPh₃ or more advanced precatalysts are common.[17]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, KF) is crucial for activating the boronic acid partner. It forms a boronate complex ("-ate complex"), which enhances the nucleophilicity of the organic group on boron, facilitating the key transmetalation step with the palladium center.[18]
-
Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., Dioxane, Toluene, or EtOH) and water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[16]
Protocol: Coupling with Phenylboronic Acid
-
Vessel Preparation: In a round-bottom flask equipped with a stir bar and reflux condenser, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Solvent Addition: Add a 4:1 mixture of Dioxane and Water (to achieve approx. 0.15 M concentration of the halide).
-
Inerting: Bubble argon through the stirred suspension for 15-20 minutes to degas the solvent.
-
Catalyst Addition: Under a positive argon atmosphere, add Pd(PPh₃)₄ (0.03 equiv).
-
Reaction: Heat the mixture to 90 °C and stir for 8-12 hours under argon.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via silica gel chromatography to afford 3-phenylpyrazine-2-carbonitrile.
Case Study: Synthetic Gateway to Antiviral Agents
The bromopyrazine carbonitrile scaffold is a key structural motif in the synthesis of important pharmaceuticals. While many routes exist, this framework is central to the development of compounds like the antiviral drug Favipiravir .[19][20] Although some syntheses start from related compounds like 3-amino-6-bromopyrazine-2-carbonitrile, the core reactions highlight the utility of the functionalities present in our title compound.[19] A representative synthetic sequence starting from a related dichlorinated intermediate demonstrates the strategic value of the pyrazine-2-carbonitrile core.[21]
dot
Caption: Simplified synthetic route to Favipiravir.[21][22]
This pathway illustrates:
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nitrile group activates the pyrazine ring, facilitating the displacement of chloro groups with fluoride ions.[21]
-
Selective Hydrolysis: The subsequent hydrolysis step selectively replaces one fluoro group with a hydroxyl group.
-
Functional Group Transformation: The final step involves the hydrolysis of the nitrile to a carboxamide, a common bioisostere for carboxylic acids, which is critical for the biological activity of Favipiravir.[23]
This example underscores how the functionalities present in this compound (a halogen for coupling/substitution and a nitrile for further transformation) are precisely the features required to build complex, biologically active molecules.
References
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 8. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 21. researchgate.net [researchgate.net]
- 22. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 23. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
application of 3-Bromopyrazine-2-carbonitrile in kinase inhibitor synthesis
An Application Guide to the Strategic Use of 3-Bromopyrazine-2-carbonitrile in the Synthesis of Kinase Inhibitors
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
Protein kinases are fundamental enzymes that regulate a vast array of cellular signaling pathways, including proliferation, apoptosis, and immune responses.[1][2] Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, making them one of the most important drug target classes in the 21st century.[3][4] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and inflammation, and the search for novel, potent, and selective agents is a primary objective for researchers in drug development.[2][4]
Within the chemical landscape of kinase inhibitors, nitrogen-containing heterocyclic scaffolds are paramount.[5] The pyrazine ring, in particular, has emerged as a "privileged" scaffold.[1] Its unique electronic properties and ability to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket make it an ideal anchor for inhibitor design.[3] This guide focuses on a particularly versatile and strategic building block: This compound . We will explore its synthetic utility, provide detailed protocols for its derivatization, and illustrate its application in the construction of clinically relevant kinase inhibitors.
Strategic Value of the this compound Core
The utility of this compound stems from the distinct and orthogonally reactive functional groups present on its electron-deficient pyrazine core. This unique combination provides medicinal chemists with a powerful platform for generating diverse molecular libraries.
-
The Bromine Atom (Position 3): A Handle for Cross-Coupling: The bromine atom is the primary site for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the facile and high-yielding formation of carbon-carbon and carbon-nitrogen bonds, respectively. This enables the strategic installation of various aryl, heteroaryl, or amine moieties that can be tailored to target specific sub-pockets within the kinase active site.
-
The Nitrile Group (Position 2): A Key Pharmacophoric Feature: The cyano group is a potent hydrogen bond acceptor and a valuable bioisostere.[6] In many kinase inhibitors, this group mimics the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge. Its small size and linear geometry allow it to fit into sterically constrained spaces. While it is often retained in the final molecule, the nitrile group can also serve as a synthetic precursor for other functional groups, such as amides or tetrazoles, if further modification is desired.[7][8]
-
The Pyrazine Core: A Bioisosteric and Structural Anchor: The pyrazine ring itself is a bioisosteric replacement for other aromatic systems, a strategy often employed in "scaffold hopping" to optimize physicochemical properties, improve metabolic stability, or navigate existing patent landscapes.[9][10] Its defined geometry orients the substituents at the 2- and 3-positions in a precise spatial arrangement, facilitating optimal interactions with the target kinase.
Key Synthetic Methodologies and Protocols
The transformation of this compound into advanced kinase inhibitor scaffolds predominantly relies on two powerful palladium-catalyzed cross-coupling reactions. The protocols described below are designed to be robust starting points for laboratory synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is the method of choice for attaching aryl or heteroaryl fragments to the 3-position of the pyrazine core. This reaction is renowned for its functional group tolerance and reliable performance.[11][12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 3-Arylpyrazine-2-carbonitrile derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 equiv)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. For thermally sensitive substrates or to expedite the reaction, microwave irradiation (100-150 °C for 10-60 minutes) can be employed.[13][14]
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired 3-arylpyrazine-2-carbonitrile product.
Causality and Trustworthiness: The palladium catalyst, in conjunction with the dppf ligand, forms the active Pd(0) species that undergoes oxidative addition with the bromopyrazine. The base is crucial for the transmetalation step, activating the boronic acid partner.[12] The dioxane/water solvent system is effective at dissolving both organic and inorganic reagents. This self-validating protocol includes clear monitoring and purification steps to ensure the identity and purity of the final product.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Crafting C-N Bonds
For inhibitors requiring a nitrogen linker at the 3-position, the Buchwald-Hartwig amination is the premier synthetic tool. This reaction couples the aryl bromide with a primary or secondary amine.[15] Success often requires careful selection of the palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[16][17]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 3-Aminopyrazine-2-carbonitrile derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1-1.5 equiv)
-
Palladium Pre-catalyst: e.g., Pd₂(dba)₃ or a pre-formed catalyst like G3-XPhos Palladacycle
-
Ligand: A sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos) (0.02-0.10 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk flask or reaction vial.
-
Reagent Addition: Add this compound and the anhydrous solvent. Stir for a few minutes, then add the amine coupling partner.
-
Inert Atmosphere: Securely seal the vessel. If not performed in a glovebox, ensure the inert atmosphere is maintained throughout the setup.
-
Reaction: Heat the mixture to 80-110 °C. The reaction is typically slower than Suzuki coupling and may require 12-24 hours.
-
Monitoring: Track the disappearance of the starting bromide by LC-MS. TLC monitoring can be complicated by the presence of multiple UV-active components.
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by flash column chromatography to yield the desired 3-aminopyrazine-2-carbonitrile.
Causality and Trustworthiness: The combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for the catalytic cycle, particularly the challenging reductive elimination step that forms the C-N bond.[15][18] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing as a nucleophile.[18] The use of anhydrous, degassed solvents is critical to prevent catalyst deactivation.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Application in Kinase Inhibitor Synthesis: Case Studies
The pyrazine-2-carbonitrile scaffold is present in several kinase inhibitors that have entered clinical trials, demonstrating its therapeutic relevance.[1] These compounds often target kinases involved in cell cycle regulation and DNA damage response (DDR).[1][19]
| Inhibitor Name | Target Kinase(s) | Reported Potency (IC₅₀) | Key Synthetic Step |
| Prexasertib (LY2606368) | CHK1, CHK2 | CHK1: 1 nM; CHK2: 8 nM[1] | Suzuki Coupling |
| SRA737 | CHK1 | CHK1: 1.4 nM[1] | Suzuki Coupling |
| Gilteritinib | FLT3, AXL | FLT3: 0.29 nM; AXL: 0.73 nM[1] | Buchwald-Hartwig Amination |
| Erdafitinib | pan-FGFR | FGFR1: 1.2 nM; FGFR2: 2.5 nM[1] | Not specified, but features a substituted pyrazine core. |
Biological Context: Targeting the DNA Damage Response Pathway
Many inhibitors derived from this compound, such as Prexasertib and SRA737, target Checkpoint Kinase 1 (CHK1).[1] CHK1 is a master regulator of the cell's response to DNA damage.[3] By inhibiting CHK1, cancer cells are unable to arrest their cell cycle to repair damaged DNA, leading to mitotic catastrophe and cell death. This makes CHK1 inhibitors a promising strategy to sensitize tumors to DNA-damaging chemotherapies.[19]
Diagram: Simplified DNA Damage Response (DDR) Pathway
Caption: Role of CHK1 inhibitors in the DNA damage response.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block for the synthesis of high-value, biologically active molecules. Its well-defined reactivity allows for the predictable and efficient application of powerful synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By leveraging this versatile scaffold, researchers and drug development professionals can rapidly access diverse chemical matter, accelerating the discovery of next-generation kinase inhibitors for the treatment of cancer and other debilitating diseases.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Laboratory Scale Synthesis of 3-Amino-6-arylpyrazine-2-carbonitriles
Introduction: The Strategic Importance of the 3-Aminopyrazine-2-carbonitrile Scaffold
The 3-aminopyrazine-2-carbonitrile core is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile and highly valuable scaffold for the development of novel therapeutic agents.[1] Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to effectively interact with various biological targets. Derivatives bearing an aryl group at the 6-position have shown significant promise as potent and selective inhibitors of protein kinases, which are critical targets in oncology.[2] Key examples include the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptors (FGFRs), and Checkpoint Kinase 1 (CHK1), all of which are implicated in cancer progression.[1][3] Furthermore, this scaffold has been explored for its potential in developing novel agents against infectious diseases, such as tuberculosis, by targeting essential mycobacterial enzymes.[1][3]
This guide provides two robust and field-proven strategies for the laboratory-scale synthesis of 3-amino-6-arylpyrazine-2-carbonitriles, designed for researchers, scientists, and drug development professionals. The methodologies presented are:
-
Strategy B: Library Generation via Suzuki-Miyaura Cross-Coupling. A highly versatile and efficient method for creating a diverse library of analogues from a common intermediate. This is the preferred strategy for structure-activity relationship (SAR) studies.
Strategy A: De Novo Synthesis from Diaminomaleonitrile (DAMN)
Principle and Mechanistic Insight
This approach constructs the pyrazine ring through a direct cyclocondensation reaction between diaminomaleonitrile (DAMN) and an appropriate α-dicarbonyl compound, typically an aryl-glyoxal.[1][2] The reaction proceeds via initial nucleophilic attack of one amino group of DAMN on a carbonyl group of the glyoxal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring. A catalytic amount of acid is employed to activate the carbonyl group towards nucleophilic attack, thereby facilitating the condensation.
Caption: General reaction scheme for de novo pyrazine synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-amino-6-phenylpyrazine-2-carbonitrile as a representative example.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Phenylglyoxal monohydrate
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve diaminomaleonitrile (1.0 eq.) and phenylglyoxal monohydrate (1.0 eq.) in absolute ethanol (approx. 20 mL per gram of DAMN).[2]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the mixture with stirring.[2] The acid protonates the glyoxal carbonyl, increasing its electrophilicity.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.[2] The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel if necessary.[1]
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]
Summary of Reaction Parameters
| Parameter | Specification | Purpose / Rationale |
| Reactants | Diaminomaleonitrile, Aryl-glyoxal | Building blocks for the pyrazine ring. |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Catalyst | Glacial Acetic Acid | Activates the carbonyl group for nucleophilic attack. |
| Temperature | Reflux (~78 °C) | Provides energy for cyclization and dehydration. |
| Time | 4-6 hours | Typical duration for reaction completion. |
| Work-up | Cooling & Filtration | Simple and efficient method for isolating the solid product. |
| Expected Yield | 60-80% | Dependant on the specific aryl-glyoxal used. |
Strategy B: Library Generation via Suzuki-Miyaura Cross-Coupling
Principle and Strategic Advantage
This strategy is a cornerstone of modern medicinal chemistry for generating molecular diversity. It involves a palladium-catalyzed cross-coupling reaction between a halogenated pyrazine precursor, 3-amino-6-bromopyrazine-2-carbonitrile, and a variety of arylboronic acids.[2] The key advantage is the ability to introduce a wide range of aryl and heteroaryl substituents at the 6-position from a single, common intermediate, making it exceptionally efficient for SAR studies. The commercially available 3-amino-6-bromopyrazine-2-carbonitrile is a convenient starting point for this approach.[2][4]
Caption: Workflow for Suzuki-Miyaura library synthesis.
Detailed Experimental Protocol
This general protocol describes the microwave-assisted Suzuki-Miyaura cross-coupling.
Materials:
-
3-Amino-6-bromopyrazine-2-carbonitrile
-
Arylboronic acid (diverse set)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reaction vials
-
Microwave reactor
Procedure:
-
Vial Preparation: To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[2] The excess boronic acid drives the reaction to completion, while the base is essential for the catalytic cycle.
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 v/v mixture) to the vial.[2] Degassing the solvents removes dissolved oxygen.
-
Microwave Irradiation: Securely seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.[2] Microwave heating dramatically reduces reaction times compared to conventional heating.
-
Reaction Monitoring: After cooling, check for the consumption of the starting material by TLC or LC-MS. If the reaction is incomplete, it can be subjected to further irradiation. This monitoring step is a core component of a self-validating protocol.
-
Work-up: Once complete, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-amino-6-arylpyrazine-2-carbonitrile derivative.
-
Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Library Diversification Examples
| Starting Material | Arylboronic Acid | 6-Aryl Substituent in Product |
| 3-Amino-6-bromopyrazine-2-carbonitrile | Phenylboronic acid | Phenyl |
| 3-Amino-6-bromopyrazine-2-carbonitrile | 4-Fluorophenylboronic acid | 4-Fluorophenyl |
| 3-Amino-6-bromopyrazine-2-carbonitrile | 3-Methoxyphenylboronic acid | 3-Methoxyphenyl |
| 3-Amino-6-bromopyrazine-2-carbonitrile | Thiophene-2-boronic acid | Thiophen-2-yl |
Safety Precautions
-
Chemical Handling: Diaminomaleonitrile and other nitrile-containing compounds are toxic. Handle with care in a well-ventilated fume hood.
-
Reagents: Palladium catalysts can be toxic and are air-sensitive. Handle under an inert atmosphere. Solvents like 1,4-dioxane are flammable and harmful.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Microwave Synthesis: Use only vials and caps specifically designed for microwave chemistry to avoid vial failure under pressure.
Conclusion
The synthetic strategies detailed in this guide provide robust and versatile pathways for accessing 3-amino-6-arylpyrazine-2-carbonitriles. The de novo synthesis is a classic method for building the core scaffold, while the Suzuki-Miyaura cross-coupling offers a powerful and efficient platform for generating diverse libraries essential for modern drug discovery programs. By understanding the principles behind each protocol and adhering to the detailed steps, researchers can confidently synthesize these valuable compounds for the exploration of new therapeutic frontiers.
References
Application Note: High-Purity Isolation of 3-Bromopyrazine-2-carbonitrile for Advanced Research and Development
An Application Guide by Senior Application Scientist, Dr. Evelyn Reed
Executive Summary
3-Bromopyrazine-2-carbonitrile is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials.[1][2] The purity of this intermediate is paramount, as trace impurities can lead to significant side reactions, reduced yields, and compromised biological activity in downstream applications. This document provides a comprehensive guide to the purification of this compound, moving beyond simple protocols to explain the fundamental principles and strategic decisions required for achieving high-purity material (>98%). We will cover recrystallization and column chromatography, offering detailed, field-tested protocols and the rationale behind critical experimental parameters.
Understanding the Analyte: Physicochemical Profile
A successful purification strategy begins with a thorough understanding of the target compound's properties. Key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1250022-24-2 | [3][4][5][6] |
| Molecular Formula | C₅H₂BrN₃ | [2][4] |
| Molecular Weight | ~184.00 g/mol | [2][4] |
| Appearance | Typically a solid (e.g., powder) | [7] |
| Purity (Commercial) | ≥98% is commonly available | [5][6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
Expert Insight: The presence of the polar nitrile group and the pyrazine ring, combined with the halogen atom, gives the molecule moderate polarity. This is a crucial factor for selecting chromatographic conditions. Its solid nature at room temperature makes recrystallization a primary candidate for purification.
Common Impurities and Synthesis Context
The choice of purification method is dictated by the impurity profile, which is a direct consequence of the synthetic route. While specific syntheses can vary, common routes may involve the cyanation of a brominated pyrazine precursor.[9][10]
Potential Process-Related Impurities Include:
-
Unreacted Starting Materials: Such as a di-brominated pyrazine or the amine precursor.
-
Solvent Residues: Acetonitrile, Dichloromethane (DCM), or other reaction solvents.
-
By-products: Hydrolysis of the nitrile to a carboxylic acid or amide, or over-brominated species.
-
Catalyst Residues: Traces of copper or other metal catalysts used in cyanation reactions.[9]
A preliminary purity assessment via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to devise an effective strategy.
Purification Strategy Selection: A Logic-Driven Approach
The optimal purification technique depends on the impurity profile, the required scale, and the desired final purity. The following decision workflow provides a guide for selecting the most appropriate method.
Caption: Workflow for selecting a purification method.
Protocol I: High-Purity Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, leveraging differences in solubility.[11][12] The goal is to find a solvent system that dissolves the compound well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.
Rationale and Solvent Selection
The ideal solvent should be inert, volatile enough for easy removal, and exhibit a steep solubility curve for the target compound.[11] For a molecule of intermediate polarity like this compound, a good starting point is a binary solvent system, which allows for fine-tuning of polarity. A polar solvent like ethyl acetate can be used for dissolution, and a non-polar anti-solvent like heptane or hexane can be added to induce crystallization. A similar compound, 3-Bromopyridine-2-carbonitrile, has been successfully recrystallized from an ethyl acetate/n-heptane mixture.[9]
Solvent Screening Recommendations:
| Solvent / System | Rationale | Expected Outcome |
| Isopropanol (IPA) | A single polar protic solvent. | Good solubility when hot, may require significant cooling for precipitation. |
| Ethyl Acetate / Heptane | A versatile binary system. | High solubility in hot ethyl acetate; adding heptane reduces solubility to promote crystal growth. |
| Toluene | An aromatic solvent. | May be effective for larger scales; good for dissolving moderately polar compounds when hot. |
| Acetonitrile / Water | A polar aprotic/protic system. | High solubility in acetonitrile; water acts as an anti-solvent. |
Step-by-Step Laboratory Protocol
This protocol is designed for a ~5 g scale. Adjust volumes accordingly.
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (e.g., 20-30 mL of Ethyl Acetate) and gently heat the mixture on a hot plate with stirring.[13][14] Add the solvent portion-wise until the solid is fully dissolved at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing recovery upon cooling.[13]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Uninterrupted, slow cooling is crucial for the formation of large, pure crystals.[12] If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, slowly add the anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly turbid.
-
Cooling & Maturation: Allow the flask to stand at room temperature for 1-2 hours, then place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals sparingly with a small amount of ice-cold anti-solvent (or the recrystallization solvent mixture) to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum. The purity can be verified by measuring the melting point and comparing it to a reference standard.[12]
Self-Validation: Analyze the final product, the crude material, and the mother liquor by TLC or HPLC. A successful recrystallization will show a significant reduction or complete removal of impurities in the final product lane compared to the crude and a concentration of impurities in the mother liquor lane.
Protocol II: Silica Gel Column Chromatography
When recrystallization is ineffective due to the presence of multiple impurities or impurities with similar solubility, column chromatography is the method of choice.[15] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).[16]
Principle and Phase Selection
For this compound, a normal-phase chromatography setup is recommended.
-
Stationary Phase: Silica gel (SiO₂) is the standard choice due to its polar nature.[15][16]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is ideal. The ratio is determined by preliminary TLC analysis to achieve a retention factor (Rƒ) of ~0.3 for the target compound. A typical starting point could be a 7:3 to 8:2 mixture of Hexane:Ethyl Acetate.[9]
Caption: Standard workflow for column chromatography.
Step-by-Step Laboratory Protocol
-
Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[16] Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product (~1 g) in a minimal amount of a strong solvent (like DCM or Ethyl Acetate). Adsorb this solution onto a small amount of silica gel (~2-3 g) and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add the powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column without disturbing the top layer. Begin elution, collecting fractions of a consistent volume (e.g., 10-15 mL). Maintain a constant flow rate.
-
Fraction Analysis (Self-Validation): Spot every few fractions onto a TLC plate. Develop the plate using the mobile phase as the eluent and visualize under UV light. Fractions containing the pure compound will show a single spot at the target Rƒ.
-
Pooling and Solvent Removal: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Safety and Handling
This compound and its related compounds must be handled with care.
-
Hazards: Toxic if swallowed, causes skin irritation, and can cause serious eye damage.[7][17] May cause respiratory irritation.
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18] Avoid breathing dust.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS:1250022-24-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. 1250022-24-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. One moment, please... [advancedbiochemicals.com]
- 7. 3-Bromopyridine-2-carbonitrile 97 55758-02-6 [sigmaaldrich.com]
- 8. 1250022-24-2|this compound|BLD Pharm [bldpharm.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 15. columbia.edu [columbia.edu]
- 16. rroij.com [rroij.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Use of Palladium Catalysts with 3-Bromopyrazine-2-carbonitrile
Introduction: The Strategic Importance of 3-Bromopyrazine-2-carbonitrile
The pyrazine moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of bioactive molecules and functional polymers.[3][4] this compound is a particularly valuable building block for the synthesis of complex pyrazine derivatives. The presence of a bromine atom at the 3-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitrile group at the 2-position activates the C-Br bond towards oxidative addition, often facilitating these transformations under milder conditions compared to less substituted bromopyrazines.[5]
This comprehensive technical guide provides in-depth application notes and detailed experimental protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel and diverse pyrazine-containing molecules.
Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.
-
This compound: This compound is toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3][4]
-
Palladium Catalysts: Palladium catalysts, especially in powdered form, can be pyrophoric and are toxic. Handle in an inert atmosphere (glovebox or Schlenk line) whenever possible.
-
Bases: Strong bases such as sodium tert-butoxide (NaOt-Bu) and potassium carbonate (K₂CO₃) are corrosive and/or irritants. Handle with care and avoid contact with skin.
-
Solvents: Anhydrous and degassed solvents are often required for these reactions. Handle flammable organic solvents in a well-ventilated area, away from ignition sources.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[8]
Scientific Principles and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The electron-withdrawing nitrile group in this compound is expected to facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-limiting step.[9]
Key Experimental Considerations
-
Catalyst and Ligand Selection: For electron-deficient heteroaryl bromides like this compound, a variety of palladium catalysts can be effective. Standard catalysts such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are commonly used.[7] For more challenging couplings, or to achieve higher turnover numbers, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be beneficial.
-
Base and Solvent: An inorganic base is required to activate the boronic acid for transmetalation.[7] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed.[10] The choice of solvent is also critical, with mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water being common to dissolve both the organic and inorganic reagents.[10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromopyridine and bromopyrazine derivatives.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2) | THF/H₂O | 80 | 80-92 |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[1][11][12] This reaction is of paramount importance in the pharmaceutical industry.
Scientific Principles and Mechanistic Insight
The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][11] The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the reaction.
Key Experimental Considerations
-
Catalyst and Ligand Selection: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands has been critical to the broad applicability of the Buchwald-Hartwig amination.[12][13] These ligands promote both the oxidative addition and the final reductive elimination steps.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are commonly used.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related bromopyridine derivatives.[14]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at 80-120 °C.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOt-Bu (1.8) | Toluene | 100 | 80-95 |
| Morpholine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 75-90 |
| n-Hexylamine | Pd₂(dba)₃ (2) / BINAP (4) | Cs₂CO₃ (2) | THF | 80 | 70-85 |
III. Sonogashira Coupling: Synthesis of Alkynylpyrazines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11]
Scientific Principles and Mechanistic Insight
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15] The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[2]
Key Experimental Considerations
-
Catalysts: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is used.[16][17]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used, often serving as both the base and a solvent or co-solvent.[16][17]
-
Homocoupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can often be minimized by using an excess of the alkyne or by carefully controlling the reaction conditions.[18]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of 2-amino-3-bromopyridines.[17][19]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., triethylamine, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 65 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | DIPA | DMF | 70 | 75-88 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Et₃N/DMF | 50 | 70-85 |
IV. Heck Reaction: Vinylation of this compound
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[20] It is a powerful tool for the synthesis of substituted alkenes.
Scientific Principles and Mechanistic Insight
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[20]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. journals.iucr.org [journals.iucr.org]
- 4. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. scirp.org [scirp.org]
- 18. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 19. scirp.org [scirp.org]
- 20. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Derivatization of the 3-Bromopyrazine-2-carbonitrile Scaffold for Novel Compound Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazine moiety is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged scaffold in drug design.[3][4] This guide focuses on the 3-Bromopyrazine-2-carbonitrile scaffold, a highly versatile building block for creating diverse compound libraries. We provide an in-depth analysis of its reactivity, detailing field-proven protocols for its strategic functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, as well as subsequent modifications of the nitrile group. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Scaffold Overview: Properties and Safety
The this compound scaffold offers two primary points for chemical modification: the C3-bromo position, ideal for metal-catalyzed cross-coupling, and the C2-carbonitrile group, which can be chemically transformed or act as a key pharmacophoric element. The electron-withdrawing nature of the pyrazine nitrogens and the adjacent nitrile group significantly influences the reactivity of the C-Br bond.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1250022-24-2 | [5][6][7] |
| Molecular Formula | C₅H₂BrN₃ | [5] |
| Molecular Weight | 184.00 g/mol | [5] |
| Appearance | Off-white to yellow solid | - |
| Purity | Typically ≥98% | [6] |
Critical Safety Protocols
This compound and related brominated heterocycles are classified as hazardous substances. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[8][9]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[11][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.[9][10]
Core Synthetic Strategy I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming C-C bonds by coupling an organoboron species with an organic halide. For the this compound scaffold, this reaction is highly efficient and regioselective at the C3-bromo position.
Rationale and Mechanistic Insight
The C-Br bond is significantly more reactive towards the oxidative addition step in the palladium catalytic cycle than C-H or C-CN bonds.[13] This inherent reactivity difference allows for the selective introduction of a vast array of aryl and heteroaryl moieties, making it a powerful tool for exploring Structure-Activity Relationships (SAR). The catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[14][15]
Visualization: Suzuki-Miyaura Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 6. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 7. 1250022-24-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromopyrazine-2-carbonitrile
Welcome to the technical support center for the synthesis of 3-Bromopyrazine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to improve your yield and purity.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable intermediate in medicinal chemistry and materials science, often used in the development of novel therapeutic agents.[1] Its synthesis, however, can be challenging, with low yields and byproduct formation being common hurdles. The most prevalent synthetic route involves a Sandmeyer-type reaction starting from 3-Aminopyrazine-2-carbonitrile.[2] This guide focuses on troubleshooting and optimizing this key transformation.
Core Synthesis Pathway: From Amine to Bromo-Compound
The conversion of 3-Aminopyrazine-2-carbonitrile to this compound is a two-step process performed in one pot. It begins with the diazotization of the primary amine, followed by a copper-catalyzed Sandmeyer reaction to introduce the bromine atom.[3][4]
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I fix them?
Low yields are the most frequently reported issue and can stem from several factors throughout the process. Classical methods for pyrazine synthesis, in general, are often associated with poor yields.[5]
Potential Cause 1: Decomposition of the Diazonium Salt Intermediate. The pyrazine diazonium salt is highly unstable. If the temperature rises above 5°C or if it is allowed to stand for too long before the addition of the copper catalyst, it will decompose, primarily reacting with water to form the undesired 3-hydroxypyrazine-2-carbonitrile and other degradation products.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C during the entire diazotization process (the slow addition of NaNO₂). Use an ice-salt bath for better temperature management.
-
Immediate Use: Use the generated diazonium salt immediately in the subsequent Sandmeyer step. Do not store the intermediate.
-
Controlled Reagent Addition: Add the aqueous solution of sodium nitrite dropwise and slowly, ensuring the temperature does not spike.
Potential Cause 2: Inefficient Sandmeyer Reaction. The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution, and its efficiency depends on the catalyst's activity and reaction conditions.[3]
Solutions:
-
Catalyst Quality: Use freshly prepared or high-purity Copper(I) Bromide (CuBr). The presence of Cu(II) impurities can sometimes be beneficial in catalytic amounts, but inconsistent quality can lead to variable yields.[6]
-
Reaction Temperature: After the diazonium salt is formed, the temperature is typically raised to facilitate the Sandmeyer reaction. This step requires optimization. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high will accelerate decomposition. A range of 60-70°C is often a good starting point.
-
Sufficient Catalyst: Ensure a stoichiometric amount of CuBr is used, as it is often consumed and regenerated in the catalytic cycle.
Potential Cause 3: Product Loss During Workup. Significant product can be lost during the extraction and purification phases.
Solutions:
-
Multiple Extractions: Perform multiple extractions (at least 3-4 times) of the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.[7]
-
Careful Purification: this compound can be sensitive. Avoid prolonged exposure to heat during solvent removal. Use a well-chosen solvent system for column chromatography to achieve good separation from byproducts.
Table 1: Critical Parameters for Synthesis Optimization
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Diazotization Temp. | 0 - 5 °C | Prevents premature decomposition of the unstable diazonium salt intermediate, a primary cause of low yield. |
| NaNO₂ Addition Rate | Slow, Dropwise | Avoids temperature spikes and localized high concentrations of nitrous acid, which can lead to side reactions. |
| Sandmeyer Temp. | 50 - 80 °C (Optimize) | Balances the rate of the desired substitution against the rate of thermal decomposition of the diazonium salt. |
| Catalyst (CuBr) | 1.0 - 1.2 equivalents | Ensures a sufficient concentration of the active Cu(I) species to drive the radical-nucleophilic substitution.[6] |
| Acid (HBr) | 2.5 - 3.0 equivalents | Provides the acidic medium for diazotization and serves as the bromide source for the final product. |
Q2: I'm getting a significant amount of an impurity that I believe is 3-hydroxypyrazine-2-carbonitrile. How do I suppress this side reaction?
This is a classic competing reaction where water acts as a nucleophile on the diazonium salt.
Explanation: The diazonium group (-N₂⁺) is an excellent leaving group. In an aqueous acidic environment, water is abundant and can compete with the bromide ion to attack the pyrazine ring, leading to the formation of the hydroxyl byproduct.
Solutions:
-
Maximize Bromide Concentration: Ensure a high concentration of hydrobromic acid (HBr) is used. This increases the probability of the bromide ion reacting with the diazonium salt over water.
-
Minimize Water: While the reaction is typically run in water, using a more concentrated HBr solution (e.g., 48%) can help. Anhydrous conditions are difficult to achieve for diazotization but minimizing excess water is key.
-
Efficient Catalysis: A highly active CuBr catalyst will accelerate the desired Sandmeyer reaction, helping it to outcompete the slower hydrolysis reaction.
Q3: My reaction turns black and tarry, making purification a nightmare. What causes this and how can I prevent it?
A dark, polymeric mixture is a sign of extensive decomposition.[5]
Explanation: The aryl radical intermediate formed during the Sandmeyer reaction is highly reactive.[3] If not efficiently trapped by the bromide from the copper complex, it can initiate polymerization or other side reactions, leading to the formation of complex, high-molecular-weight byproducts (tar).
Caption: A troubleshooting logic tree for common synthesis issues.
Solutions:
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This improves heat dissipation and ensures that the diazonium salt, once formed, quickly comes into contact with the CuBr catalyst.
-
Reagent Purity: Use pure starting materials. Impurities in the 3-Aminopyrazine-2-carbonitrile can sometimes initiate unwanted side reactions.
-
Degas Solvents: While not always necessary, using degassed water for the solutions can sometimes help minimize oxidative side reactions that may contribute to discoloration.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
3-Aminopyrazine-2-carbonitrile
-
Hydrobromic acid (48% aqueous solution)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3-Aminopyrazine-2-carbonitrile (1.0 eq). Cool the flask in an ice-salt bath to 0°C.
-
Acid Addition: Slowly add 48% hydrobromic acid (3.0 eq) while maintaining the temperature between 0 and 5°C. Stir until a clear solution or a fine slurry is formed.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature never exceeds 5°C . Stir for an additional 30 minutes at 0-5°C after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve Copper(I) Bromide (1.1 eq) in 48% hydrobromic acid (0.5 eq). Add this catalyst solution to the cold diazonium salt solution.
-
Heating: Slowly warm the reaction mixture to room temperature and then heat to 60°C. Vigorous gas evolution (N₂) should be observed. Maintain heating for 1-2 hours, or until gas evolution ceases. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH ~8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. *For 2 Mark each: Sandmeyer reaction | Filo [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
Technical Support Center: Optimizing Coupling Reactions for 3-Bromopyrazine-2-carbonitrile
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 3-Bromopyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this challenging yet valuable substrate. The inherent electronic properties of the pyrazine ring, further modulated by the strongly electron-withdrawing nitrile group, present unique opportunities and challenges in C-C and C-N bond formation. This document will equip you with the knowledge to navigate these complexities and achieve successful and reproducible outcomes in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Understanding the Substrate: The Electronic Landscape of this compound
The key to successfully optimizing coupling reactions with this compound lies in understanding its electronic nature. The pyrazine core is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a nitrile group at the 2-position significantly amplifies this effect through its strong -I (inductive) and -M (mesomeric) effects. This has profound implications for the elementary steps of the catalytic cycle in palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The electron-deficient nature of the pyrazine ring facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst. This is often the rate-determining step in cross-coupling reactions, and for this substrate, it is generally expected to be favorable.
-
Transmetalation (for Suzuki and Sonogashira): The transmetalation step, where the organic moiety is transferred from the organoboron or organocopper reagent to the palladium center, can be influenced by the electronic properties of the pyrazine.
-
Reductive Elimination: The final step, reductive elimination, to form the desired product and regenerate the Pd(0) catalyst, is also influenced by the electronic environment of the palladium complex.
The pyrazine nitrogens can also act as ligands for the palladium catalyst, potentially leading to catalyst inhibition. The choice of bulky ligands is often crucial to mitigate this effect.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues encountered when performing coupling reactions with this compound.
General Issues
Q1: My reaction is not proceeding to completion, and I observe significant amounts of starting material. What are the likely causes?
A1: Low or no conversion can stem from several factors:
-
Catalyst Inactivation: The pyrazine nitrogens can coordinate to the palladium center, inhibiting its activity.[1] Oxygen can also deactivate the catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center.[1] Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
-
Insufficient Temperature: While oxidative addition should be facile, subsequent steps in the catalytic cycle may have a higher activation energy.
-
Solution: Gradually increase the reaction temperature in increments of 10 °C. Monitor for product formation and the appearance of degradation products.
-
-
Inappropriate Base: The choice of base is critical for the efficiency of the transmetalation step in Suzuki and Sonogashira couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.
-
Solution: For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[2]
-
Q2: I am observing a significant amount of a debrominated byproduct (pyrazine-2-carbonitrile). How can I minimize this?
A2: Debromination, or hydrodehalogenation, is a common side reaction, especially at elevated temperatures. It is often mediated by palladium-hydride (Pd-H) species.
-
High Reaction Temperature: Debromination often has a higher activation energy than the desired coupling reaction.[3]
-
Solution: Lower the reaction temperature. A more active catalyst system may allow for efficient coupling at a milder temperature, thus suppressing this side reaction.[3]
-
-
Presence of Hydride Sources: Protic solvents or residual water can be sources of hydrides.
-
Solution: Use anhydrous solvents and reagents. Avoid protic solvents like ethanol unless the specific protocol calls for them.[3]
-
Q3: My reaction is producing a significant amount of homocoupled products. What can I do to prevent this?
A3: Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) is a common side reaction.
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and terminal alkynes in Sonogashira reactions.[3][4]
-
Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere throughout the experiment.[3]
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of homocoupling, particularly for terminal alkynes in Sonogashira reactions.[3]
-
Solution: Attempt the reaction at a lower temperature.
-
-
Catalyst System: Certain catalyst systems may be more prone to promoting homocoupling.
-
Solution: Consider screening alternative ligands or adjusting the palladium-to-ligand ratio. For Sonogashira reactions, minimizing the amount of copper co-catalyst or using a copper-free protocol can sometimes reduce alkyne homocoupling.
-
Suzuki-Miyaura Coupling Specifics
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A4: A good starting point for optimization is crucial. The following table provides a set of initial conditions to explore.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong bases that are effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Common solvent systems for Suzuki reactions. A small amount of water is often beneficial. |
| Temperature | 80-120 °C | A typical temperature range for Suzuki couplings with aryl bromides.[3] |
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Sonogashira Coupling Specifics
Q6: What are the recommended starting conditions for a Sonogashira coupling with this compound?
A6: The Sonogashira coupling is an efficient method for forming C(sp²)-C(sp) bonds. [5][6]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-3 mol%) or Pd(OAc)₂ (2-3 mol%) with a ligand | Standard palladium sources for Sonogashira reactions. |
| Copper Co-catalyst | CuI (4-5 mol%) | Facilitates the formation of the copper acetylide. |
| Base | Et₃N or DIPA (2-3 equivalents) | Acts as both a base and a solvent in some cases. |
| Solvent | DMF or THF (anhydrous and degassed) | Polar aprotic solvents are commonly used. |
| Temperature | 80-100 °C | A typical temperature range for Sonogashira couplings. [3]Exceeding this can lead to increased homocoupling. |
Experimental Protocols
General Protocol for Temperature Optimization
-
Reaction Setup: In a series of identical reaction vessels (e.g., microwave vials or Schlenk tubes) equipped with stir bars, add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.; amine, 1.1 equiv.; or terminal alkyne, 1.2 equiv.), the base (2-3 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessels and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the appropriate degassed solvent via syringe.
-
Heating: Place the reaction vessels in a pre-heated aluminum block or oil bath at different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench with water, and extract with an organic solvent. Analyze the organic layer by LC-MS to determine the conversion to product and the formation of byproducts.
-
Analysis: Based on the results, select the optimal temperature that provides the best conversion to the desired product with minimal side reactions. Further optimization of reaction time at this temperature can then be performed.
References
Technical Support Center: Navigating the Reactivity of 3-Bromopyrazine-2-carbonitrile
Welcome to our dedicated technical support center for 3-Bromopyrazine-2-carbonitrile. As a pivotal building block in the synthesis of novel therapeutics and functional materials, its unique electronic and structural properties present both opportunities and challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for preventing its decomposition during synthetic transformations. Here, we will dissect the molecule's stability profile, explore its primary degradation pathways, and offer detailed troubleshooting for common synthetic applications.
Part 1: Understanding the Stability of this compound
Chemical Profile
This compound is a multifaceted molecule featuring three key functional groups that dictate its reactivity:
-
Pyrazine Ring: An electron-deficient aromatic system, making it susceptible to nucleophilic attack. The nitrogen atoms can also coordinate with metal catalysts, potentially inhibiting their activity.
-
Bromo Substituent: A good leaving group, making this position ideal for cross-coupling reactions. However, it is also susceptible to reductive dehalogenation.
-
Nitrile Group: An electron-withdrawing group that further activates the pyrazine ring. It is prone to hydrolysis under both acidic and basic conditions.
The pKa of this compound has been reported to be 2.8, indicating its acidic nature.[1][2][3]
Key Instability Factors
To ensure the integrity of your starting material and maximize reaction yields, it is crucial to be aware of the conditions that can promote decomposition.
| Factor | Potential Consequence | Affected Functional Group(s) |
| Strong Aqueous Base | Hydrolysis | Nitrile |
| Strong Aqueous Acid | Hydrolysis | Nitrile |
| High Temperatures | Thermal Decomposition, Side Reactions | Entire Molecule |
| Reducing Agents | Reductive Dehalogenation | Bromo Substituent |
| Strong Nucleophiles | Nucleophilic Aromatic Substitution, Ring Opening | Pyrazine Ring, Bromo Substituent |
| Oxygen (in cross-coupling) | Homocoupling of Boronic Acids | Reaction Byproducts |
| Light (UV) | Photochemical Decomposition | Bromo Substituent |
Major Decomposition Pathways
Understanding the likely degradation routes is the first step toward preventing them. Below are the most common decomposition pathways for this compound.
The nitrile group is susceptible to hydrolysis, which can occur under both acidic and basic conditions, typically at elevated temperatures. This proceeds via an initial conversion to the amide, followed by further hydrolysis to the carboxylic acid.
digraph "Nitrile Hydrolysis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Start [label="this compound"];
Amide [label="3-Bromopyrazine-2-carboxamide"];
Acid [label="3-Bromopyrazine-2-carboxylic acid"];
Start -> Amide [label=" H₂O / H⁺ or OH⁻ \n (Initial Hydrolysis)"];
Amide -> Acid [label=" H₂O / H⁺ or OH⁻ \n (Further Hydrolysis)"];
}
Caption: Reductive dehalogenation of the bromo substituent.
The electron-deficient pyrazine ring is susceptible to attack by strong, hard nucleophiles, which can lead to ring-opening or the formation of complex byproducts, especially at elevated temperatures.
Part 2: Troubleshooting Guide for Common Reactions
General Handling and Storage
To maintain the integrity of this compound, proper handling and storage are essential.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.
-
Inert Atmosphere: For long-term storage and before use in sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent reaction with atmospheric moisture.
Suzuki-Miyaura Coupling
Common Problem: Low yield of the desired coupled product, accompanied by the formation of 2-cyanopyrazine (dehalogenation) or 3-bromopyrazine-2-carboxylic acid (hydrolysis).
Troubleshooting Q&A:
-
Q: My reaction has turned black, and I'm observing a significant amount of the dehalogenated byproduct. What is happening?
-
A: The blackening of the reaction mixture often indicates the formation of palladium black, a sign of catalyst decomposition. The dehalogenation is a common side reaction in Suzuki couplings, often resulting from the protodeboronation of the boronic acid, which can then act as a hydride source. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters), ensuring anhydrous conditions, and using milder bases like K₃PO₄ or K₂CO₃.[4][5]
-
Q: I'm isolating the carboxylic acid derivative of my starting material. How can I prevent this?
-
A: This indicates hydrolysis of the nitrile group. This is often caused by the presence of water in combination with a strong base and elevated temperatures. To avoid this, use anhydrous solvents and consider a non-aqueous workup if possible. If aqueous conditions are necessary, keep the temperature as low as feasible and the reaction time as short as possible. Using a weaker base such as KF can also prevent the cleavage of base-labile groups.
Optimized Protocol Suggestion for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add this compound (1 eq.), the boronic acid or ester (1.1-1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Purge the vessel with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Add degassed solvent (e.g., dioxane/water, toluene, or DMF).[4]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and proceed with an appropriate workup and purification.
Buchwald-Hartwig Amination
Common Problem: Low or no conversion of the starting material, with potential catalyst deactivation.
Troubleshooting Q&A:
-
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes?
-
A: The nitrogen atoms on the pyrazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning".[6][7] This is a common issue with nitrogen-containing heterocycles. To overcome this, the use of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, or RuPhos) is highly recommended. These bulky ligands can help to prevent the pyrazine nitrogen from binding to the palladium center.[5]
-
Q: I'm observing side products that suggest my amine is acting as a nucleophile on the pyrazine ring. How can I prevent this?
-
A: This suggests that a competing nucleophilic aromatic substitution (SNAr) reaction is occurring. This is more likely with highly nucleophilic amines and at higher temperatures. To favor the desired Buchwald-Hartwig pathway, you can try lowering the reaction temperature and ensuring you are using an effective catalyst/ligand system that promotes the catalytic cycle over the uncatalyzed SNAr reaction.
Optimized Protocol Suggestion for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2 eq.) in a dry reaction vessel.
-
Add this compound (1 eq.) and the amine (1.1-1.2 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).[7]
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction and proceed with a careful workup and purification.
Nucleophilic Aromatic Substitution (SNAr)
Common Problem: Formation of multiple products or decomposition of the pyrazine ring.
Troubleshooting Q&A:
-
Q: How can I achieve selective substitution of the bromide without affecting the nitrile group or the pyrazine ring?
-
A: The pyrazine ring is activated towards nucleophilic attack by both the ring nitrogens and the electron-withdrawing nitrile group. The bromide at the 3-position is the most likely site for SNAr. To achieve selectivity, use a soft, less basic nucleophile and the mildest possible reaction conditions (lower temperature, shorter reaction time). This will favor substitution at the C-Br bond over attack at the nitrile or the ring itself.
-
Q: Under what conditions should I be concerned about the stability of the pyrazine ring with strong nucleophiles?
-
A: Strong, hard nucleophiles (e.g., hydroxide, methoxide) at high concentrations and elevated temperatures can lead to unwanted reactions with the pyrazine ring. If you must use such a nucleophile, it is crucial to carefully control the reaction temperature and time to favor the desired substitution.
Part 3: Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound?
-
Store in a cool, dry place, away from light, in a tightly sealed container under an inert atmosphere.
-
Is this compound sensitive to light or air?
-
While stable under normal handling, prolonged exposure to light and moisture should be avoided to prevent potential degradation.
-
What analytical techniques can I use to detect decomposition products?
-
LC-MS is an excellent tool to identify hydrolysis products (amide and carboxylic acid) and the dehalogenated byproduct by their mass. ¹H NMR can also be used to monitor the disappearance of the starting material and the appearance of new aromatic signals corresponding to byproducts.
-
Are there any protecting group strategies to enhance stability during a reaction?
-
Protecting the pyrazine nitrogen is generally not feasible or practical for most applications. The focus should be on optimizing reaction conditions. For the nitrile group, if hydrolysis is a major issue and cannot be controlled by adjusting conditions, it may be possible to use a precursor functional group that can be converted to a nitrile in a later step.
-
At what temperature does thermal decomposition become a significant concern?
-
While specific data for this compound is limited, many substituted pyrazines show good thermal stability up to and beyond 150 °C.[8] However, decomposition is highly dependent on the specific reaction conditions, including the presence of other reagents. It is always advisable to run reactions at the lowest effective temperature.
References
- 1. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 3-Bromopyrazine-2-carbonitrile
Technical Support Center: 3-Bromopyrazine-2-carbonitrile
Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet sometimes challenging, building block. My aim is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.
Part 1: General Troubleshooting & Substrate Stability
Before diving into specific reaction types, let's address foundational issues that can lead to failed reactions regardless of the intended transformation.
FAQ 1: My reaction shows no conversion, and I only recover my starting material. Where do I begin?
When a reaction fails to initiate, the issue often lies with one of three areas: reagent integrity, reaction setup (atmosphere), or catalyst activation. This workflow provides a systematic approach to diagnosis.
Caption: General troubleshooting workflow for failed reactions.
Detailed Breakdown:
-
Reagent Integrity: this compound is generally stable. However, coupling partners like boronic acids are susceptible to degradation (protodeboronation), especially if stored improperly.[1] Always use fresh or properly stored reagents. Anhydrous, degassed solvents are critical for most cross-coupling reactions to prevent catalyst decomposition and side reactions.[2]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. The formation of palladium black is a common indicator of catalyst decomposition due to oxygen exposure.[1] Ensure your reaction setup is rigorously purged with an inert gas like argon or nitrogen.
-
Catalyst System: The choice of palladium source and ligand is paramount. For a substrate like this, standard catalysts like Pd(PPh₃)₄ may be ineffective due to the electron-deficient nature of the pyrazine ring and potential coordination of the ring nitrogens or nitrile group to the metal center.[2]
FAQ 2: I'm observing significant decomposition of my starting material or the formation of an unexpected side product. What could be happening?
This typically points to one of two common side reactions: hydrolysis of the nitrile group or dehalogenation.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide or a carboxylic acid under either acidic or basic aqueous conditions, especially at elevated temperatures.[3][4] If your reaction conditions involve water and a strong acid or base, and you are heating for prolonged periods, this side reaction is highly probable.
-
Solution: Minimize water content if the reaction chemistry allows. Use milder bases (e.g., K₂CO₃ instead of NaOH) or non-aqueous conditions. If hydrolysis is unavoidable, consider if the resulting carboxylic acid can be carried forward or if the nitrile needs to be introduced at a later synthetic step.
-
-
Dehalogenation (Hydrodehalogenation): The bromine atom can be replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.
-
Causality: It can be promoted by high temperatures, certain bases (especially strong ones like alkoxides), or excess boronic acid/reductive species in the mixture.[1][5]
-
Solution: Lower the reaction temperature, screen milder bases (e.g., K₃PO₄, Cs₂CO₃), and use the stoichiometric amount of your coupling partner.
-
Part 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki coupling is a powerful tool for C-C bond formation, but the unique electronic properties of this compound require careful consideration of the catalytic system.
FAQ 3: My Suzuki coupling is sluggish or fails completely. How do I choose the right catalyst and conditions?
The primary challenge is the slow rate of oxidative addition due to the electron-deficient pyrazine ring, which can be counterintuitive as electron-deficient halides are often more reactive.[2] However, the pyrazine nitrogens can act as ligands, inhibiting the catalyst.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Expert Recommendations:
-
Ligand Choice is Critical: Standard phosphine ligands like PPh₃ are often insufficient. You require bulky, electron-rich phosphine ligands that accelerate both oxidative addition and reductive elimination.[2] The industry-standard Buchwald biaryl phosphine ligands are highly recommended.
-
Base and Solvent Selection: The choice of base is crucial for the transmetalation step.[6] Stronger, non-nucleophilic bases are often preferred. The solvent system must solubilize all components.
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale & Citation |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable sources of Pd(0) upon reduction in situ. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that promote the difficult oxidative addition step with heteroaryl halides.[2] |
| Catalyst Loading | 1-5 mol% Pd, Ligand:Pd ratio of 2:1 | A good starting point for optimization.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, effective bases for challenging couplings, promoting the transmetalation step.[2][8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Versatile and widely used systems that facilitate both organic and inorganic component solubility.[1][9] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome the activation barrier for oxidative addition.[2] |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
-
To a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0 equiv), and a pre-catalyst like SPhos Pd G3 (2-4 mol%).
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a substrate concentration of ~0.1 M.
-
Seal the vial and place it in the microwave reactor. Heat the reaction to 100-120 °C for 30-90 minutes.
-
Monitor the reaction progress by LC-MS or TLC.[9]
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Part 3: Troubleshooting Buchwald-Hartwig Amination
This C-N bond-forming reaction is essential for synthesizing many pharmaceutical scaffolds.[10] With this compound, success again hinges on selecting a potent catalytic system.
FAQ 4: My Buchwald-Hartwig amination is giving low yields. What are the most common failure points?
Similar to the Suzuki coupling, an underperforming catalytic system is the most likely culprit. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[11] A failure in any step will halt the reaction.
Key Considerations:
-
Catalyst Poisoning: The product, an aminopyrazine, can be a better ligand for palladium than the starting amine, leading to product inhibition. Using bulky ligands helps mitigate this by creating a sterically hindered metal center that favors reductive elimination over product binding.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[12] Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and sodium tert-butoxide (NaOtBu) are the most common and effective choices.
-
Amine Scope: Primary and secondary alkyl or aryl amines can be used. However, less nucleophilic amines (like anilines with electron-withdrawing groups) may require more forcing conditions or specialized catalyst systems.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Citation |
| Pd Precursor | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Pre-catalysts are often more reliable and air-stable, ensuring efficient generation of the active Pd(0) species.[12] |
| Ligand | BrettPhos, RuPhos, or Xantphos | These ligands are well-suited for C-N coupling with heteroaryl halides and accommodate a wide range of amines.[13][14] |
| Catalyst Loading | 2-5 mol% Pd, Ligand:Pd ratio of 1.5-2:1 | Standard loading for ensuring efficient turnover. |
| Base | NaOtBu or LiHMDS (1.5-2.5 equiv.) | Strong, non-nucleophilic bases essential for forming the palladium-amido intermediate.[12][13] |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous, aprotic solvents are standard. Toluene is often preferred for higher reaction temperatures.[15][16] |
| Temperature | 80-110 °C | Thermal energy is required to drive the reductive elimination step. |
Experimental Protocol: General Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture with vigorous stirring to 100 °C for 4-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.[13]
Part 4: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further activated by the ortho-cyano group, makes this compound an excellent substrate for SNAr reactions.
FAQ 5: When should I choose SNAr over a palladium-catalyzed reaction, and what are the key requirements?
SNAr is an excellent alternative to cross-coupling when you are introducing strong, simple nucleophiles like alkoxides, thiolates, or amines, and wish to avoid transition metals.
Mechanism & Requirements:
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[17]
-
Strong Nucleophile: The reaction requires a potent nucleophile (e.g., NaOMe, KSR, R₂NH).
-
Electron-Withdrawing Groups (EWG): The aromatic ring must be activated by strong EWGs (like the -CN group and the pyrazine ring nitrogens) positioned ortho or para to the leaving group (the bromine).[18] This is necessary to stabilize the negative charge of the Meisenheimer complex. This compound is perfectly set up for this.
-
Good Leaving Group: The leaving group's ability to depart influences the second step. Halide reactivity is often F > Cl > Br > I, which is opposite to their reactivity in cross-coupling reactions.[18] While Br is a good leaving group, the rate-determining step is typically the initial nucleophilic attack.
Troubleshooting SNAr:
-
No Reaction: This usually means the nucleophile is not strong enough or the temperature is too low. For neutral nucleophiles like ammonia or primary amines, higher temperatures are often required.
-
Multiple Products: If the nucleophile has multiple reactive sites, you may see a mixture of products. Also, ensure the nucleophile is not basic enough to cause decomposition or side reactions at the nitrile.
Table 3: Typical Conditions for SNAr Reactions
| Nucleophile | Reagent Example | Solvent | Typical Temperature |
| Alkoxide | Sodium methoxide (NaOMe) | Methanol or DMF | Room Temp to 60 °C |
| Thiolate | Sodium thiophenoxide (NaSPh) | DMF or DMSO | Room Temp to 80 °C |
| Amine | Pyrrolidine | Neat or in DMSO | 80-120 °C |
| Hydroxide | Potassium hydroxide (KOH) | DMSO/H₂O | 100-150 °C |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
managing low solubility of 3-Bromopyrazine-2-carbonitrile in experiments
Navigating Solubility Challenges in Experimental Research
Welcome to the technical support guide for 3-Bromopyrazine-2-carbonitrile. As a Senior Application Scientist, I understand that managing the solubility of key reagents is fundamental to experimental success. This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights and protocols to overcome the solubility challenges associated with this compound. We will move beyond simple instructions to explain the why behind each technique, ensuring a robust and reproducible experimental design.
A Primer on this compound
This compound is a heterocyclic organic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its structure, featuring a pyrazine ring, a bromo substituent, and a nitrile group, contributes to its unique reactivity but also presents challenges in solubility, which can be a significant bottleneck in reaction setup, purification, and biological screening.
| Property | Value | Source |
| CAS Number | 1250022-24-2 | [1][2][3] |
| Molecular Formula | C₅H₂BrN₃ | [1][4] |
| Molecular Weight | ~184.00 g/mol | [1][2] |
| pKa | 2.8 (acidic) | [1] |
| Appearance | Solid (form may vary) | N/A |
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the best solvents to start with?
A: Due to its polarity imparted by the nitrile and pyrazine nitrogen atoms, polar aprotic solvents are often the most effective starting point. We recommend a systematic screening approach beginning with:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
For reaction chemistry, particularly cross-coupling reactions, solvents like 1,4-dioxane have also been used successfully with similar compounds.[5] Always start with a small amount of the compound and incrementally add the solvent to assess solubility.
Q2: My compound won't dissolve in my aqueous buffer. What's happening?
A: this compound has poor water solubility. The nitrile group can contribute to improved aqueous solubility compared to its non-nitrile counterparts, but the overall molecule remains hydrophobic.[6] Furthermore, with a pKa of 2.8, the compound is weakly acidic.[1] In neutral or acidic aqueous solutions (pH < pKa), it will exist predominantly in its neutral, less soluble form. To dissolve it in an aqueous medium, pH modification is often necessary.
Q3: Can I use heat to improve solubility?
A: Yes, gentle heating can significantly increase the dissolution rate and solubility limit. However, exercise caution.
-
Thermolability: First, confirm the thermal stability of the compound, especially if it will be heated for an extended period.
-
Solvent Volatility: When using low-boiling-point solvents like Dichloromethane, heat carefully in a sealed vessel or under reflux to prevent solvent evaporation.
-
Precipitation: Be aware that the compound may precipitate out of solution upon cooling. If the experiment is to be conducted at room temperature, a solution that requires heat to dissolve may not be suitable.
Q4: How does pH affect the solubility of this compound?
A: The compound has an acidic pKa of 2.8, meaning it can donate a proton.[1] By adjusting the pH of the aqueous solution to be at least 2 units above the pKa (i.e., pH > 4.8), you can deprotonate the molecule, forming a more polar, charged species that is significantly more soluble in water. This is a common and effective strategy for increasing the aqueous solubility of acidic compounds.[7][8]
Q5: Are there any solvents or conditions I should avoid?
A: Avoid highly nonpolar solvents like hexanes or heptane, as they are unlikely to be effective. While protic solvents like ethanol or methanol can be used, they may be less effective than polar aprotic solvents and could potentially participate in side reactions depending on your experimental conditions. The nitrile group is an electrophile and can react with strong nucleophiles, so be mindful of your reaction partners and conditions.[6]
Troubleshooting Guides & Protocols
Guide 1: Systematic Solubilization Workflow
This workflow provides a logical progression for tackling solubility issues, from simple methods to more advanced techniques.
Guide 2: Protocol for Co-Solvency
Co-solvency is a powerful technique that involves using a mixture of solvents to enhance solubility. A small amount of a highly effective solvent (the co-solvent) can disrupt the intermolecular forces of a less effective bulk solvent, creating a more favorable environment for the solute.[8] For example, adding DMSO to an aqueous buffer can significantly increase the solubility of organic compounds.
Objective: To dissolve this compound using a co-solvent system.
Materials:
-
This compound
-
Primary solvent (e.g., water, buffer)
-
Co-solvent (e.g., DMSO, ethanol, PEG 400)
-
Volumetric flasks and pipettes
Protocol:
-
Prepare the Co-solvent: In a volumetric flask, dissolve the entire amount of this compound in a minimal volume of the chosen co-solvent (e.g., DMSO). Ensure it is fully dissolved.
-
Prepare the Bulk Solvent: In a separate container, measure out the bulk solvent (e.g., phosphate-buffered saline).
-
Combine Slowly: While vigorously stirring or vortexing the bulk solvent, add the co-solvent/compound mixture dropwise.
-
Observe: Watch for any signs of precipitation (cloudiness). If the solution remains clear, the compound is soluble in the final co-solvent mixture.
-
Optimize: If precipitation occurs, the percentage of co-solvent is too low. Repeat the process, either by increasing the initial volume of the co-solvent or decreasing the final volume of the bulk solvent. It is critical that the final concentration of the co-solvent is compatible with downstream applications (e.g., less than 0.5% DMSO for many cell-based assays).
Guide 3: Protocol for pH-Mediated Solubilization
This protocol leverages the acidic nature of this compound (pKa = 2.8) to increase its solubility in aqueous solutions.[1]
Objective: To dissolve this compound in an aqueous buffer by raising the pH.
Materials:
-
This compound
-
Deionized water or desired buffer with a low buffer capacity
-
Base solution (e.g., 1 M NaOH or 1 M K₂HPO₄)
-
Acid solution for back-titration (e.g., 1 M HCl or 1 M KH₂PO₄)
-
Calibrated pH meter
Protocol:
-
Create a Slurry: Add the solid this compound to the desired volume of water or buffer. It will likely not dissolve, forming a slurry.
-
Initial pH Measurement: Place the slurry on a stir plate with a stir bar and measure the initial pH.
-
Adjust pH Upwards: Slowly add the base solution dropwise to the stirring slurry. Monitor the pH continuously.
-
Observe Dissolution: As the pH increases and surpasses the pKa (aim for a final pH of 5.0-7.0), the solid material should begin to dissolve. The Henderson-Hasselbalch equation dictates that at a pH of 4.8 (pKa + 2), the compound will be >99% in its more soluble, deprotonated (conjugate base) form.
-
Confirm Stability: Once fully dissolved, check if the pH is stable. If required for your experiment, you can carefully back-titrate with the acid solution to your target pH, but be aware that the compound may precipitate if the pH drops too close to its pKa.
-
Final Verification: Visually inspect the solution for any remaining particulates. A clear solution indicates successful solubilization. It is good practice to run an analytical check (e.g., LC-MS) to confirm the compound is stable at the final pH.
Reference List
-
Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound Chemical Safety Data Sheet MSDS / SDS. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 3-Amino-6-bromopyrazine-2-carbonitrile. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyrazine-2-carbonitrile. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-(3-Bromoanilino)pyrazine-2-carbonitrile. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Advanced Biochemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 3-Bromopyridine-2-carbonitrile Safety Data Sheet. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from --INVALID-LINK--
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from --INVALID-LINK--
-
Huateng Pharma. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Preprints.org. (2024). Solubility enhancement techniques. Retrieved from --INVALID-LINK--
-
CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from --INVALID-LINK--
-
World Journal of Biology and Pharmaceutical and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). (PDF) 3-Bromopyridine-2-carbonitrile. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2006). (PDF) Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Derivatives. Retrieved from --INVALID-LINK--
References
- 1. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. 1250022-24-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | CAS:1250022-24-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. wjbphs.com [wjbphs.com]
stability issues with 3-Bromopyrazine-2-carbonitrile and its derivatives
An advanced heterocyclic building block, 3-Bromopyrazine-2-carbonitrile is a cornerstone in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic structure, featuring an electron-deficient pyrazine ring substituted with both a halogen and a nitrile group, imparts a versatile reactivity profile. However, this same reactivity makes the molecule and its derivatives susceptible to specific degradation pathways that can compromise experimental outcomes.
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the stability challenges associated with this compound. Through a series of targeted FAQs and troubleshooting guides, we will explore the causality behind common stability issues and offer field-proven protocols to ensure the integrity of your research.
Section 1: Core Stability and Handling FAQs
This section addresses the foundational aspects of storing and handling this compound to prevent degradation before it even enters a reaction vessel.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: Proper storage is the first and most critical step in maintaining the integrity of this compound. The primary degradation risks for the solid compound are exposure to moisture, light, and elevated temperatures.
The molecule's pyrazine ring and nitrile group can be susceptible to slow hydrolysis upon contact with atmospheric moisture. Furthermore, like many aromatic systems, it can be sensitive to photodegradation.[1][2] Therefore, a multi-faceted approach to storage is essential.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C for long-term storage. [3] Refrigeration (0-8°C) is acceptable for short-term use.[4] | Reduces the rate of any potential solid-state degradation reactions. Elevated temperatures can accelerate decomposition.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[5] | The pyrazine ring is electron-deficient and can be sensitive. An inert atmosphere displaces moisture and oxygen, preventing slow hydrolysis and oxidation. |
| Light | Protect from light by using an amber vial or by storing it in a dark location.[6] | Aromatic and heterocyclic compounds can be susceptible to photolytic degradation, where UV or visible light provides the energy to initiate unwanted reactions.[1] |
| Incompatibilities | Store away from strong oxidizing agents and strong acids.[6][7] | The molecule can react vigorously with strong oxidizers. Strong acids can catalyze the hydrolysis of the nitrile group, even in the solid state if moisture is present. |
Q2: I noticed the solid this compound has developed a yellowish tint over time. What does this signify?
A2: A change in color from white/off-white to yellow or brown is a primary visual indicator of potential degradation. While a slight color change may not always mean a significant loss of purity, it warrants investigation. This discoloration is often due to the formation of minor chromophoric impurities resulting from slow decomposition.
The most likely causes are:
-
Photodegradation: Exposure to ambient lab lighting over extended periods can generate colored byproducts.[1]
-
Trace Hydrolysis: Interaction with atmospheric moisture, potentially leading to the initial stages of nitrile group hydrolysis to the corresponding amide, which can alter the crystal lattice and appearance.[8]
-
Oxidation: Slow reaction with atmospheric oxygen, particularly if the container seal is not perfectly airtight.
Actionable Advice: Before using a discolored batch in a critical synthesis, it is highly recommended to verify its purity via HPLC or ¹H NMR. If minor impurities are detected, purification by recrystallization or column chromatography may be necessary.
Section 2: Troubleshooting Stability in Solution
Once dissolved, the potential for degradation increases. This section provides guidance on common issues encountered with solutions of this compound.
Q3: My stock solution of this compound in an aprotic solvent (e.g., THF, Dioxane) is turning dark. Is it still viable for my cross-coupling reaction?
A3: Discoloration of a solution is a significant red flag indicating chemical instability. In aprotic solvents, the most probable cause is not hydrolysis but rather thermal or photolytic degradation, especially if the solution has been stored for an extended period or at room temperature.[1] The electron-deficient pyrazine ring system can be susceptible to complex degradation pathways under these conditions.
Using a degraded solution can have severe consequences for your reaction:
-
Inaccurate Stoichiometry: The actual concentration of the starting material will be lower than calculated, leading to incomplete conversion.
-
Introduction of Inhibitors: Degradation byproducts can sometimes interfere with or poison the catalyst in sensitive reactions like palladium-catalyzed cross-couplings.[9]
-
Complicated Purification: The presence of multiple impurities makes isolating the desired product more challenging.
Troubleshooting Workflow:
Caption: Workflow for addressing discolored stock solutions.
Q4: Can I prepare solutions of this compound in protic solvents like methanol or water?
A4: Preparing solutions in protic solvents should be approached with extreme caution and is generally not recommended for storage. The primary risk is the solvolysis or hydrolysis of the nitrile group. This reaction can be catalyzed by trace amounts of acid or base and is accelerated by heat.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid (H⁺), the nitrile is hydrolyzed first to a carboxamide and then to a carboxylic acid, releasing ammonium ions.[8]
-
Base-Catalyzed Hydrolysis: With a base (OH⁻), the reaction yields a carboxylate salt and ammonia gas.
While these reactions are typically slow at room temperature without a strong catalyst, they can become significant over time, especially if the solvent is not perfectly neutral. For reactions requiring a protic co-solvent (e.g., some Suzuki couplings), it is imperative to prepare the solution immediately before use and not to store it.
Section 3: Reaction-Specific Instability and Side Reactions
The intended reaction conditions can often create an environment where this compound or its derivatives are unstable. This section focuses on troubleshooting these complex scenarios.
Q5: I am performing a Suzuki coupling and observing a significant amount of a debrominated byproduct (Pyrazine-2-carbonitrile). What is causing this hydrodebromination, and how can I prevent it?
A5: Hydrodebromination is a common and troublesome side reaction when using electron-deficient aryl halides like this compound in palladium-catalyzed cross-coupling reactions.[10] The formation of this byproduct consumes your starting material and reduces the yield of the desired coupled product.
Causality of Hydrodebromination: The mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can arise from several sources, such as the solvent (e.g., alcohols), the base (e.g., from β-hydride elimination of alkoxide bases), or other additives. The Pd-H species can then participate in a competing catalytic cycle where it undergoes reductive elimination with the pyrazine substrate to replace the bromine with a hydrogen atom.[10] The electron-deficient nature of the pyrazine ring makes it particularly susceptible to this pathway.
Caption: Competing catalytic cycles in Suzuki coupling.
Table 2: Protocol for Minimizing Hydrodebromination
| Parameter | Problematic Condition | Recommended Optimization | Rationale |
| Base | Strong alkoxide bases (e.g., NaOt-Bu, K-O-tBu) at high temperatures. | Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] | Carbonate and phosphate bases are less prone to generating hydride species compared to alkoxides, thus starving the side reaction pathway. |
| Solvent | Protic solvents (e.g., alcohols) or wet aprotic solvents. | Use anhydrous, degassed aprotic solvents like Dioxane, Toluene, or THF.[10] | This minimizes the presence of external proton/hydride sources that can feed into the hydrodebromination cycle. |
| Temperature | High temperatures (>100 °C). | Run the reaction at the lowest effective temperature (start at 60-80 °C and monitor). | The activation energy for hydrodebromination can be lower than that for the productive coupling, so reducing temperature disproportionately slows the side reaction.[10] |
| Ligand | Very electron-rich and bulky ligands. | Screen ligands. Sometimes slightly less electron-rich ligands can disfavor the formation or reactivity of Pd-H species. | Ligand choice alters the electronic properties and stability of intermediates in both cycles.[10] |
Q6: I'm attempting a nucleophilic aromatic substitution (SNAr) with an amine, but the reaction is slow and gives a poor yield, even at high temperatures. Could the starting material be decomposing?
A6: Yes, decomposition is a strong possibility. While the electron-withdrawing nitrile and pyrazine nitrogen atoms activate the ring for nucleophilic aromatic substitution (SNAr), the required conditions (strong nucleophiles, often with a strong base, and high heat) can also promote degradation.[11][12]
Potential Issues:
-
Base-Induced Decomposition: Strong bases (e.g., NaH, LDA) used to deprotonate a weak nucleophile can attack the pyrazine ring or the nitrile group, leading to a complex mixture of byproducts.
-
Thermal Decomposition: At elevated temperatures, the compound can undergo thermal degradation, especially in the presence of nucleophiles or bases.[13] The reaction rate of decomposition might become competitive with the rate of the desired SNAr reaction.
-
Reaction with the Nitrile Group: The nucleophile or base could potentially react with the nitrile carbon, leading to unwanted side products instead of substituting the bromine.
Experimental Protocol for a Cleaner SNAr Reaction:
-
Reactant Preparation: To a dry reaction vessel under an inert atmosphere (Argon), add this compound (1.0 eq.) and a milder, non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-3.0 eq.).
-
Solvent: Add a high-boiling point, anhydrous aprotic polar solvent like DMF or DMSO.
-
Nucleophile Addition: Add the amine nucleophile (1.2-1.5 eq.).
-
Temperature Control: Begin heating the reaction at a moderate temperature (e.g., 80 °C) and monitor progress by TLC or LC-MS. Only increase the temperature incrementally if the reaction is not proceeding. Avoid excessively high temperatures (>140 °C) if possible.
-
Consider Catalysis: For challenging SNAr reactions, consider a transition-metal-catalyzed approach like the Buchwald-Hartwig amination, which often proceeds under milder conditions than traditional SNAr, thereby preserving the integrity of the starting material.[14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromopyridine-2-carbonitrile [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Cross-Coupling with 3-Bromopyrazine-2-carbonitrile
Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 3-bromopyrazine-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process scientists who encounter difficulties when using this electron-deficient and coordinating heterocyclic halide. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemistry to empower you to troubleshoot effectively.
Introduction: Why is this compound a "Challenging" Substrate?
This compound is a valuable building block, but its structure presents inherent difficulties in standard cross-coupling protocols. The primary challenges stem from the pyrazine core itself:
-
Catalyst Inhibition/Poisoning: The two nitrogen atoms in the pyrazine ring are Lewis basic and can coordinate strongly to the palladium or nickel catalyst center.[1][2][3] This coordination can sequester the active catalyst, leading to deactivation and resulting in low or no product yield.
-
Electron-Deficient Ring: The pyrazine ring is highly electron-deficient, which can affect the rates of key steps in the catalytic cycle, particularly the oxidative addition, which is often the rate-determining step.[3][4]
-
Substrate/Product Lability: The nitrile group and the pyrazine ring can be sensitive to harsh reaction conditions (e.g., high temperatures or strongly nucleophilic bases), potentially leading to decomposition or side reactions.
This guide provides targeted advice and alternative catalyst systems to overcome these common failure points.
Frequently Asked Questions (FAQs) & General Troubleshooting
Q1: My standard Suzuki coupling (e.g., with Pd(PPh₃)₄ and Na₂CO₃) has failed with this compound. What is the most likely cause?
A1: The most probable cause is catalyst inhibition by the pyrazine nitrogen atoms.[1][2] The triphenylphosphine (PPh₃) ligand is often not bulky enough to prevent the substrate or product from binding to the palladium center and deactivating it. Furthermore, standard inorganic bases may not be optimal for this substrate.
Initial Troubleshooting Steps:
-
Thorough Degassing: Ensure your reaction mixture is rigorously de-gassed. Oxygen can promote the homocoupling of boronic acids and degrade phosphine ligands.[2][5] Freeze-pump-thaw cycles are highly recommended.
-
Base Screening: The choice of base is critical. Switch from Na₂CO₃ or K₂CO₃ to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[5]
-
Solvent Choice: If solubility is an issue, consider switching from toluene/water mixtures to polar aprotic solvents like 1,4-dioxane, DMF, or DME with a controlled amount of water.[5][6]
If these initial steps do not resolve the issue, a change in the catalyst system is necessary.
Q2: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I prevent this?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[2][7]
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents.
-
Switch to Boronate Esters: Use boronic pinacol esters (Bpin) instead of boronic acids. They are generally more stable and less prone to protodeboronation.[3][8]
-
Use Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable alternatives to boronic acids and can be effective in preventing this side reaction.[3]
Q3: What is the general principle behind choosing an "alternative" catalyst system for this substrate?
A3: The strategy is to use a catalyst system that is both highly active and resistant to inhibition by the nitrogen heterocycle. This is typically achieved in two ways:
-
Steric Protection (Palladium): Employing bulky ligands that form a protective pocket around the palladium atom. This sterically hinders the pyrazine nitrogens from coordinating to the metal center, keeping the catalyst active. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are archetypal examples.[3]
-
Different Reactivity Profile (Nickel): Using first-row, earth-abundant metals like nickel. Nickel catalysts can have different reactivity patterns and Lewis acidity compared to palladium, sometimes making them less susceptible to poisoning by certain heterocyles and more effective for activating C-Br bonds.[1][9][10]
Visualization: Troubleshooting Workflow for a Failed Pyrazine Coupling
The following diagram outlines a logical workflow for troubleshooting a failed cross-coupling reaction with this compound.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Part 1: Alternative Catalysts for Suzuki-Miyaura Coupling
Q4: My Suzuki reaction still gives low yields even after optimizing the base and solvent. What specific palladium catalysts should I try?
A4: You should move to modern palladium precatalysts that incorporate bulky, electron-rich biarylphosphine ligands. These are designed to promote fast oxidative addition and reductive elimination while resisting catalyst deactivation.
| Catalyst/Ligand System | Key Features & Advantages | Typical Loading (mol%) | Recommended For |
| XPhos / XPhos Pd G3 | Highly active and versatile ligand. Excellent for sterically hindered and electron-poor aryl halides. The G3 precatalyst is air- and moisture-stable.[7] | 1 - 3 | General-purpose first choice for difficult substrates. |
| SPhos / SPhos Pd G3 | Another highly effective Buchwald ligand, often successful when XPhos is not.[3] | 1 - 3 | Excellent alternative if XPhos yields are suboptimal. |
| RuPhos / RuPhos Pd G3 | Particularly effective for very electron-deficient and heterocyclic substrates. | 1 - 3 | Use when other bulky phosphines fail or for very challenging couplings. |
| Pd₂(dba)₃ + P(t-Bu)₃ | A powerful in situ system. Tri(tert-butyl)phosphine is a very electron-rich and conical ligand.[8] | 1 - 2 (Pd) 2 - 4 (Ligand) | A cost-effective but air-sensitive alternative to precatalysts. |
Experimental Protocol: Suzuki Coupling using XPhos Pd G3
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Vial Sealing: Seal the vial with a Teflon-lined cap.
-
Atmosphere Exchange: Remove the vial from the glovebox and connect it to a Schlenk line. Evacuate and backfill with inert gas three to five times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Part 2: Alternative Catalysts for Buchwald-Hartwig Amination
Q5: I need to perform a C-N coupling with this compound. Are the same palladium/biarylphosphine catalysts effective?
A5: Yes, the same class of catalysts is highly effective for Buchwald-Hartwig amination.[11][12] The challenges of catalyst inhibition are identical to the Suzuki coupling. Using bulky biarylphosphine ligands is critical to prevent the amine substrate and the pyrazine product from deactivating the palladium catalyst.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Key Considerations |
| XPhos Pd G3 | LHMDS or NaOt-Bu | Toluene or Dioxane | 80 - 110 | Excellent for a broad range of primary and secondary amines. |
| RuPhos Pd G2 | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 80 - 110 | Particularly useful for hindered amines or when stronger bases cause decomposition. |
| BrettPhos Pd G3 | NaOt-Bu | THF or Toluene | Room Temp - 80 | Highly active catalyst, sometimes enabling reactions at lower temperatures. |
Visualization: Steric Shielding by Bulky Ligands
This diagram illustrates how bulky ligands prevent catalyst inhibition by the pyrazine nitrogen.
Caption: Bulky ligands create a steric shield, preventing catalyst deactivation.
Part 3: Alternative Catalysts for Sonogashira Coupling
Q6: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). Are there alternative catalysts or conditions to suppress this?
A6: Yes. Glaser-Hay homocoupling is an oxidative dimerization of the terminal alkyne, often promoted by the copper(I) co-catalyst in the presence of oxygen.[13] The primary strategy is to move to a "copper-free" Sonogashira protocol. These conditions often require a more robust palladium catalyst/ligand combination and a suitable base to function without the copper co-catalyst.
| Catalyst System | Base | Solvent | Key Features |
| Pd(PPh₃)₂Cl₂ / PPh₃ | Et₃N / Piperidine | DMF or THF | A common copper-free method. The amine acts as both base and a reducing agent for Pd(II).[14][15] |
| Pd(OAc)₂ + XPhos | Cs₂CO₃ | Dioxane or Toluene | Bulky phosphine ligands can facilitate the catalytic cycle without copper, minimizing homocoupling. |
| Pd(CF₃COO)₂ / PPh₃ | Et₃N | DMF | An effective system reported for coupling with 2-amino-3-bromopyridines, which is structurally similar.[16] |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a starting point for coupling this compound with a terminal alkyne while minimizing homocoupling.
-
Reagent Preparation: To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv, 3 mol%), and triphenylphosphine (PPh₃, 0.06 equiv, 6 mol%).
-
Atmosphere Exchange: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three to five times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF, to ~0.2 M). Then, add the terminal alkyne (1.2 equiv) followed by a degassed amine base (e.g., triethylamine or piperidine, 3.0 equiv) via syringe.
-
Reaction: Heat the reaction to 60-80 °C and stir for 4-16 hours.
-
Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an appropriate organic solvent, and wash with saturated aqueous NH₄Cl solution, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Part 4: The Nickel Alternative
Q7: When should I consider using a nickel catalyst instead of palladium?
A7: Consider switching to a nickel catalyst when even advanced palladium systems fail or provide unsatisfactory results. Nickel can be particularly effective for cross-electrophile couplings or when a different reactivity profile is needed.[1][9][10] Nickel catalysts are also more cost-effective, which is a consideration for larger-scale synthesis.[1][17] However, they can be more sensitive to air and moisture, and reaction optimization is often required.[1]
| Catalyst System | Ligand | Reductant (if needed) | Coupling Type |
| NiCl₂(dme) | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | N/A | Suzuki-type |
| NiBr₂ • 3H₂O | 4,4'-di-tert-butyl-2,2'-dipyridyl | PhSiH₃ | C-O Coupling[9] |
| NiI₂ | 4,4′-di-methoxy-2,2′-bipyridine | N/A | Reductive Alkylation[18] |
Nickel catalysis is a rapidly evolving field. For this compound, a good starting point for a Suzuki-type reaction would be NiCl₂(dme) with a bipyridine-type ligand like dtbbpy, using conditions analogous to the palladium-catalyzed reactions (e.g., K₃PO₄ base, dioxane solvent).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scirp.org [scirp.org]
- 17. mdpi.com [mdpi.com]
- 18. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 3-Bromopyrazine-2-carbonitrile
Introduction: The Structural Imperative of 3-Bromopyrazine-2-carbonitrile
In the landscape of modern drug discovery and materials science, pyrazine derivatives are foundational scaffolds. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. This compound (CAS No. 1250022-24-2) is a particularly valuable intermediate, offering two distinct, reactive sites—the bromine atom and the carbonitrile group—for further synthetic elaboration.[1][2] The precise structural confirmation of this building block is not merely a procedural step; it is the bedrock upon which subsequent, complex molecular architectures are built.
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of organic molecules.[3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data expected for this compound. As publicly available experimental spectra for this specific compound are limited, this document presents a detailed characterization based on predictive models, fortified by spectral data from analogous pyrazine systems and fundamental NMR principles. We will explore the causality behind the expected spectral features and provide a robust experimental protocol to empower researchers to generate high-fidelity data.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to be simple yet highly informative, featuring two signals in the downfield aromatic region. The pyrazine ring contains two protons at the C-5 and C-6 positions.
-
Chemical Environment and Deshielding: The parent pyrazine molecule exhibits a single proton resonance at approximately 8.6 ppm in CDCl₃.[4] This significant downfield shift is a direct consequence of the deshielding effect of the two electronegative nitrogen atoms, which withdraw electron density from the aromatic ring. In this compound, the presence of two additional powerful electron-withdrawing groups—a bromine atom at C-3 and a nitrile group at C-2—is expected to further deshield the remaining ring protons (H-5 and H-6), pushing their chemical shifts even further downfield.
-
Signal Multiplicity: Protons H-5 and H-6 are adjacent (ortho) to each other, creating a simple AX spin system. Consequently, they will mutually split each other's signals. This will result in two distinct doublets. The coupling constant (³JH5-H6) is expected to be small, typically around 2.0-3.0 Hz, which is characteristic of pyrazine ring systems.[5]
Based on these principles, the predicted ¹H NMR spectrum in CDCl₃ would appear as follows:
-
H-5: Predicted to resonate at ≈ 8.75 ppm as a doublet.
-
H-6: Predicted to resonate at ≈ 8.65 ppm as a doublet.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five unique signals, corresponding to the five carbon atoms in the molecule.
-
Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): The carbon atoms of the parent pyrazine ring resonate around 145 ppm.[6][7] The substituents at C-2 and C-3 will induce significant shifts.
-
C-2 & C-3 (Substituted Carbons): The carbon atom bearing the nitrile group (C-2) and the carbon atom bonded to the bromine (C-3) are expected to be the most deshielded carbons of the ring due to the direct attachment of electronegative groups. Their precise shifts can be challenging to predict without experimental data, but they will likely fall in the 140-155 ppm range. The carbon directly attached to bromine (C-3) is anticipated to be at a lower field than C-2.
-
C-5 & C-6 (Protonated Carbons): These carbons will also be deshielded by the ring nitrogens and the remote substituents. They are expected to resonate in the 140-150 ppm region.
-
-
Nitrile Carbon (CN): The carbon atom of the nitrile group has a characteristic chemical shift range and is expected to appear between 114 and 118 ppm.[8]
Comparative Framework: Justifying Predictions
To ground these predictions, we can compare them to related structures. For instance, in 3-Amino-6-bromopyrazine-2-carbonitrile, the proton signal appears at 8.29 ppm. The presence of the electron-donating amino group in that molecule shields the proton, shifting it upfield compared to our prediction for the unsubstituted analogue. Similarly, the ¹³C NMR data for 3-bromopyridine-2-carbonitrile shows the nitrile carbon at 115.7 ppm and the carbon bearing the bromine at 124.6 ppm, lending confidence to our predicted ranges.[8]
Data Summary: Predicted NMR Assignments
The following table provides a consolidated summary of the predicted ¹H and ¹³C NMR spectral data for this compound.
| Atom # | Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ¹H | ~ 8.75 | Doublet (d) | ~ 2.5 |
| H-6 | ¹H | ~ 8.65 | Doublet (d) | ~ 2.5 |
| C-2 | ¹³C | ~ 142 | Singlet | - |
| C-3 | ¹³C | ~ 148 | Singlet | - |
| C-5 | ¹³C | ~ 146 | Singlet | - |
| C-6 | ¹³C | ~ 144 | Singlet | - |
| CN | ¹³C | ~ 116 | Singlet | - |
graph "3_Bromopyrazine_2_carbonitrile" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C2 [label="C2", pos="1.2,0.5!"]; C3 [label="C3", pos="1.2,-0.5!"]; N4 [label="N", pos="0,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C5 [label="C5", pos="-1.2,-0.5!"]; C6 [label="C6", pos="-1.2,0.5!"]; CN [label="C", pos="2.4,0.5!"]; N_CN [label="N", pos="3.4,0.5!"]; Br [label="Br", pos="2.4,-0.5!"]; H5 [label="H5", pos="-2.2,-0.5!"]; H6 [label="H6", pos="-2.2,0.5!"];
// Bonds C6 -- N1 [len=1.2]; N1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- N4 [len=1.2]; N4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C2 -- CN [len=1.2]; C3 -- Br [len=1.2]; C5 -- H5 [len=1.0]; C6 -- H6 [len=1.0]; CN -- N_CN [len=1.2, style=triple, label=""];
// Remove triple bond label overlap edge [style=invis]; C2 -- C3; }
Caption: Structure of this compound with atom numbering.
Experimental Protocol for High-Resolution NMR Acquisition
This protocol outlines a self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra. The causality for each step is explained to ensure technical and scientific rigor.
I. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR, and 30-50 mg for ¹³C NMR, into a clean, dry vial.[9][10] Higher concentration for ¹³C NMR is crucial to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, thereby ensuring a good signal-to-noise ratio in a reasonable time.[10]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[11][12]
-
Causality: CDCl₃ is a standard choice for many non-polar to moderately polar organic compounds. DMSO-d₆ is an excellent alternative due to its high dissolving power, which is particularly useful for nitrogen-containing heterocyclic compounds.[11] The choice of solvent should be noted as chemical shifts can be solvent-dependent.
-
-
Dissolution: Vortex or gently sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, symmetrical peaks by minimizing magnetic field distortions.[9]
-
Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small cotton plug in the pipette. Solid impurities will severely degrade the spectral quality.[12]
-
Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust. Label the tube clearly.
II. Spectrometer Setup and Data Acquisition
This protocol assumes a 400 MHz (or higher) NMR spectrometer.[13]
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. This step is vital as it stabilizes the magnetic field against drift.
-
Shimming: Perform automated or manual shimming of the magnetic field. This process optimizes the homogeneity of the B₀ field across the sample volume, which is essential for achieving high resolution and sharp line shapes.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Number of Scans: 16-64 scans. This is typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 2-5 seconds. A sufficient delay allows for near-complete relaxation of the protons, ensuring accurate signal integration.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) enhancement to the carbon signals.
-
Spectral Width: ~240 ppm, centered around 120 ppm.
-
Number of Scans: 1024-4096 scans. A significantly higher number of scans is required due to the inherent insensitivity of the ¹³C nucleus.[11]
-
Relaxation Delay (d1): 2 seconds.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually phase correct the resulting spectra to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Calibration: Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, use 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[11] This step ensures the data is accurate and comparable to literature values.
Caption: Standardized workflow for NMR sample analysis.
Conclusion
While direct experimental data for this compound remains scarce in public databases, a robust and reliable structural characterization can be confidently predicted using fundamental NMR principles and comparative data from analogous structures. The expected ¹H and ¹³C NMR spectra are straightforward, providing clear markers for identity and purity assessment. By adhering to the detailed experimental protocol provided, researchers in drug development and chemical synthesis can ensure the generation of high-quality, reproducible NMR data, thereby validating the integrity of this critical chemical building block for its intended applications.
References
- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 2. 1250022-24-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Pyrazine(290-37-9) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 3-Bromopyrazine-2-carbonitrile vs. 3-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of novel therapeutics and functional materials, the strategic functionalization of the pyrazine core is a frequent challenge. The choice between 3-bromopyrazine-2-carbonitrile and 3-chloropyrazine-2-carbonitrile as starting materials is a critical decision that dictates reaction choice, conditions, and overall synthetic efficiency. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental data from analogous systems.
The two molecules exhibit divergent reactivity profiles primarily driven by the nature of the carbon-halogen bond. For palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, this compound is the more reactive substrate. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step. Conversely, in nucleophilic aromatic substitution (SNAr) reactions , 3-chloropyrazine-2-carbonitrile is generally the more reactive partner. This reversal in reactivity is attributed to the higher electronegativity of chlorine, which more effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.
This guide will dissect these reactivity differences, providing the mechanistic rationale and practical data to inform your synthetic strategy.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone for functionalizing electron-deficient heterocycles like pyrazine. The presence of two ring nitrogens and a powerful electron-withdrawing nitrile (cyano) group makes the C-3 position of both halopyrazines highly electrophilic and susceptible to attack by nucleophiles.
The Underlying Mechanism: Addition-Elimination
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second, typically fast step, the halide leaving group is expelled, restoring the aromaticity of the pyrazine ring.
Caption: Generalized mechanism for the SNAr reaction on 3-halopyrazine-2-carbonitriles.
Causality of Reactivity: Electronegativity vs. Leaving Group Ability
For SNAr reactions, the formation of the Meisenheimer complex is often the rate-determining step (RDS). The reactivity trend is therefore governed by factors that stabilize this high-energy intermediate.
-
3-Chloropyrazine-2-carbonitrile (Higher Reactivity): Chlorine is more electronegative than bromine. This higher electronegativity allows it to exert a stronger inductive electron-withdrawing effect, which stabilizes the negative charge of the Meisenheimer complex. This stabilization lowers the activation energy of the first step, leading to a faster reaction rate.[1]
-
This compound (Lower Reactivity): While bromide is a better leaving group than chloride in isolation, this factor is less important as the departure of the halide occurs in the fast, non-rate-determining step. The lower electronegativity of bromine provides less stabilization for the anionic intermediate compared to chlorine.
The established reactivity order for SNAr on electron-deficient rings is often F > Cl > Br > I.[1]
Comparative Experimental Data (Analogous Systems)
While direct side-by-side kinetic data for the title compounds is scarce, the principle is well-demonstrated in the literature for similar heterocyclic systems. For instance, studies on the amination of various halo-heterocycles consistently show that chloro-derivatives react readily, often providing high yields.
| Reaction Type | Halogen (X) | Nucleophile | Conditions | Yield | Insight |
| Aminodehalogenation | Cl | Morpholine | Water, K₂CO₃, 100-175°C | 70-81% | Demonstrates high reactivity of chloropyrazines in SNAr. Microwave heating can dramatically reduce reaction times.[2] |
| Aminodehalogenation | Cl | (3S)-3-aminopyrrolidine | THF, Et₃N, 80°C, 15h | >95% | High yield substitution on 3-chloropyrazine-2-carbonitrile itself.[3] |
| General SNAr | Br | Various | N/A | Slower | Generally observed to be less reactive than chloro-analogs in SNAr unless specific catalytic conditions are used. |
Experimental Protocol: Aminodehalogenation of 3-Chloropyrazine-2-carbonitrile
This protocol describes a typical SNAr reaction to synthesize a 3-aminopyrazine derivative, a common structural motif in medicinal chemistry.[4][5]
Objective: To synthesize 3-((4-methylbenzyl)amino)pyrazine-2-carbonitrile.
Materials:
-
3-Chloropyrazine-2-carbonitrile (1.0 eq.)
-
4-Methylbenzylamine (1.2 eq.)
-
Pyridine (as base)
-
Methanol (as solvent)
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add 3-chloropyrazine-2-carbonitrile (1.0 eq.) and methanol.
-
Add 4-methylbenzylamine (1.2 eq.) and pyridine to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 140°C for 30 minutes. The use of a sealed vessel allows the temperature to exceed the boiling point of the solvent, accelerating the reaction.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Trustworthiness: This microwave-assisted protocol is a self-validating system. The high temperature and pressure achieved significantly accelerate the SNAr reaction, which might be sluggish under conventional heating, leading to cleaner conversions and shorter reaction times. Monitoring by TLC or LC-MS confirms the consumption of starting material and formation of the desired product.
Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are indispensable for forming C-C bonds and constructing complex biaryl structures. In this arena, the reactivity hierarchy of the halogens is inverted compared to SNAr.
The Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction involves a catalytic cycle with three key steps:[6]
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the halopyrazine. This is often the rate-determining step.
-
Transmetalation: The organic group from a boronic acid or ester partner is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality of Reactivity: Carbon-Halogen Bond Strength
The critical difference in reactivity between the bromo- and chloro-substrates lies in the first step of the cycle.
-
This compound (Higher Reactivity): The carbon-bromine (C-Br) bond (dissociation energy ~276 kJ/mol) is significantly weaker than the carbon-chlorine (C-Cl) bond (~328 kJ/mol).[7] This lower bond energy means that less energy is required for the Pd(0) catalyst to insert into the C-Br bond. The oxidative addition step is therefore faster, leading to a higher overall reaction rate and often allowing for milder conditions (lower temperatures, less active catalysts).[1][8]
-
3-Chloropyrazine-2-carbonitrile (Lower Reactivity): The stronger C-Cl bond makes the oxidative addition step more challenging and energetically demanding. Consequently, reactions with chloro-derivatives typically require more forcing conditions: higher temperatures, longer reaction times, and, crucially, more sophisticated catalytic systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the difficult oxidative addition.[9]
The established reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl >> F.[6][10]
Comparative Experimental Data (Analogous Systems)
Data from various halopyrazine and halopyridine systems consistently validate this reactivity trend. Bromo-derivatives reliably outperform their chloro counterparts under identical or similar conditions.
| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Insight |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 80°C, 2h | 95% | Selective coupling at the more reactive C-Br position demonstrates its higher reactivity.[11] |
| 2-Bromo-3-aminopyrazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 100°C, 12h | 92% | High yield achieved with a standard catalyst, indicative of high substrate reactivity.[1] |
| 3-Chloro-2-pyrazinamine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 100°C, 12h | 85% | Good yield, but the bromo analog is slightly more efficient under the same conditions.[1] |
| General Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃ / SPhos | Dioxane/H₂O, 110°C | Good-Exc. | Often require advanced, bulky phosphine ligands to achieve high yields that are readily obtained with bromides using simpler catalysts.[9] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust method for the C-C bond formation using the more reactive bromo-substrate.[11][12]
Objective: To synthesize 3-phenylpyrazine-2-carbonitrile.
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk flask or reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and PPh₃ (0.08 eq.).
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100°C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 3-phenylpyrazine-2-carbonitrile.
Expertise & Causality: The choice of a relatively simple catalyst system like Pd(OAc)₂/PPh₃ is sufficient for the activated C-Br bond. For the corresponding chloro-substrate, a more potent pre-catalyst system, such as one incorporating a Buchwald ligand (e.g., SPhos), and likely higher temperatures would be necessary to achieve a comparable yield.
Conclusion: A Strategic Choice
The selection between this compound and 3-chloropyrazine-2-carbonitrile is not merely a matter of preference but a strategic decision based on the desired chemical transformation.
-
Choose this compound for Palladium-Catalyzed Cross-Coupling: Its superior reactivity allows for milder conditions, broader catalyst scope, and often higher yields in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. It is the substrate of choice for building molecular complexity through C-C or C-N bond formation via transition metal catalysis.
-
Choose 3-Chloropyrazine-2-carbonitrile for Nucleophilic Aromatic Substitution (SNAr): Its enhanced reactivity in SNAr makes it ideal for reactions with a wide range of nucleophiles (amines, alkoxides, thiols). It is often more cost-effective and provides a direct, metal-free pathway to introduce heteroatom substituents onto the pyrazine core.
By understanding the fundamental principles that govern their divergent reactivity, researchers can design more efficient, robust, and logical synthetic routes, saving valuable time and resources in the pursuit of novel molecular targets.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Bromopyrazine-2-carbonitrile and Other Pyrazine Derivatives
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The electron-deficient nature of the pyrazine ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its versatility as a pharmacophore.[3] This guide provides a comparative analysis of the biological activity of 3-Bromopyrazine-2-carbonitrile against other notable pyrazine derivatives, offering insights for researchers and drug development professionals. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this guide will draw upon data from structurally related analogs to provide a substantive comparison and highlight the potential of this compound class.
Biological Potential of this compound: An Extrapolative Analysis
The structure of this compound, featuring a bromine atom at the 3-position and a nitrile group at the 2-position, suggests potential for significant biological activity. The halogen atom can participate in halogen bonding, a recognized interaction in drug-receptor binding, while the nitrile group is a common feature in many bioactive molecules, often acting as a hydrogen bond acceptor or a reactive center for covalent modification.
While specific studies on this compound are not extensively documented, research on the closely related analog, 3-Amino-6-bromopyrazine-2-carbonitrile, indicates its utility as a key intermediate in the synthesis of anti-cancer and anti-inflammatory agents.[4] This suggests that the bromopyrazine-2-carbonitrile core is a promising scaffold for the development of therapeutic agents.
Comparative Analysis of Biological Activities
To understand the potential of this compound, we will compare the reported activities of other pyrazine derivatives, focusing on anticancer and antimicrobial effects.
Anticancer Activity
Pyrazine derivatives have shown significant promise as anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[5][6]
Structure-Activity Relationship Insights:
Studies on N-phenyl-3-aminopyrazine-2-carboxamide derivatives, which are structurally analogous to our compound of interest, have provided valuable insights into their anticancer potential. The substitution pattern on the pyrazine ring and its appendages significantly influences cytotoxicity. For instance, the presence of a trifluoromethyl group on a phenyl ring attached to the pyrazine core has been shown to enhance cytotoxic activity.
Quantitative Comparison of Anticancer Activity:
The following table summarizes the in vitro cytotoxicity of selected pyrazine derivatives against various cancer cell lines. This data, while not directly for this compound, provides a benchmark for the potential efficacy of this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| N-Phenyl-3-aminopyrazine-2-carboxamide (4-CF₃ derivative) | HepG2 (Liver) | 41.4 | - | - | |
| N-Phenyl-3-aminopyrazine-2-carboxamide (4-Cl derivative) | HepG2 (Liver) | > 250 | - | - | |
| Pyrano[2,3-d]pyrimidinone carbonitrile derivative 2 | HeLa (Cervical) | 3.46 | 5-Fluorouracil | 41.85 | [7] |
| Pyrano[2,3-d]pyrimidinone carbonitrile derivative 5 | HeLa (Cervical) | 4.36 | 5-Fluorouracil | 41.85 | [7] |
| Pyrano[2,3-d]pyrimidinone carbonitrile derivative 7 | HeLa (Cervical) | 4.44 | 5-Fluorouracil | 41.85 | [7] |
Table 1: Comparative in vitro anticancer activity of various pyrazine and related derivatives.
The data suggests that specific substitutions on the pyrazine scaffold can lead to potent anticancer activity, sometimes exceeding that of standard chemotherapeutic agents.
Antimicrobial Activity
The pyrazine ring is a core component of pyrazinamide, a first-line antituberculosis drug, highlighting the potential of this scaffold in developing antimicrobial agents.[8]
Structure-Activity Relationship Insights:
Research on pyrazinamide derivatives has shown that modifications to the pyrazine core can modulate antimycobacterial activity. A study comparing 3-chloropyrazine-2-carboxamide derivatives with their carbonitrile counterparts suggested that the carboxamide moiety might be more favorable for antimycobacterial activity and is associated with lower cytotoxicity.[8] However, the nitrile group is a key feature in other classes of antimicrobial compounds.
Quantitative Comparison of Antimicrobial Activity:
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The table below presents MIC values for various pyrazine derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µM) | Reference Compound | MIC (µg/mL) | Source |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 | Pyrazinamide | - | [8] |
| Pyrano[2,3-d]pyrimidinone carbonitrile derivative 6 | MRSA | 183-199 (MBC) | Ampicillin | - | [7] |
Table 2: Comparative in vitro antimicrobial activity of various pyrazine derivatives.
These findings underscore the potential of the pyrazine scaffold in the development of novel antimicrobial agents. The specific substitutions play a critical role in determining the spectrum and potency of activity.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for standard biological assays are provided below.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][9]
Workflow Diagram:
Caption: General workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other pyrazine derivatives) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][10][11]
Workflow Diagram:
Caption: General workflow for the broth microdilution assay.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct biological data for this compound remains to be fully elucidated, the analysis of structurally related pyrazine derivatives strongly suggests its potential as a bioactive molecule, particularly in the realms of anticancer and antimicrobial research. The presence of the bromo and nitrile functionalities provides a unique chemical handle for further derivatization and optimization of biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Head-to-head comparative studies against a panel of cancer cell lines and microbial strains, alongside mechanistic investigations, will be crucial to unravel the full therapeutic potential of this promising pyrazine scaffold. The experimental protocols provided in this guide offer a standardized framework for such investigations, ensuring the generation of robust and comparable data.
References
- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. protocols.io [protocols.io]
- 7. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 3-Bromopyrazine-2-carbonitrile
For researchers and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and structural elucidation. This guide provides an in-depth analysis of the anticipated fragmentation patterns of 3-Bromopyrazine-2-carbonitrile, a key heterocyclic building block, under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By comparing these two common ionization techniques, we aim to equip scientists with the predictive knowledge to interpret mass spectra effectively, even in the absence of existing library data.
Introduction to this compound and its Mass Spectrometric Interrogation
This compound (C₅H₂BrN₃, MW: ~184 g/mol ) is a substituted pyrazine derivative with significant potential in medicinal chemistry and materials science.[1] Its structural characterization is a critical step in any application. Mass spectrometry offers unparalleled sensitivity and structural information through the analysis of molecular and fragment ions.[2][3] This guide will explore the predicted fragmentation pathways of this molecule, providing a comparative analysis of hard ionization (EI) versus soft ionization (ESI) techniques.
The Energetic Fragmentation Landscape: Electron Ionization (EI-MS)
Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[2][4] The process begins with the bombardment of the molecule with high-energy electrons, leading to the formation of a molecular ion (M+•).
The fragmentation of the this compound molecular ion is expected to be driven by the presence of the bromine atom, the nitrile group, and the pyrazine ring. The following pathways are proposed based on established fragmentation principles for aromatic and heterocyclic compounds.[5][6]
Proposed EI Fragmentation Pathways:
-
Loss of Bromine Radical (•Br): The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical. This would result in a prominent ion at m/z 104, corresponding to the cyanopyrazine cation. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be evident in the molecular ion region, with two peaks of nearly equal intensity at m/z 183 and 185.[7]
-
Loss of Hydrogen Cyanide (HCN): Pyrazine and other nitrogen-containing heterocyclic rings are known to eliminate HCN. This would lead to a fragment ion at m/z 156/158.
-
Loss of Cyano Radical (•CN): The nitrile group can be lost as a cyano radical, resulting in a fragment ion at m/z 157/159.
-
Ring Cleavage: The pyrazine ring can undergo more extensive fragmentation, leading to smaller charged species.
Caption: Proposed Electron Ionization fragmentation of this compound.
| Proposed Fragment Ion | m/z (⁷⁹Br/⁸¹Br) | Neutral Loss |
| [C₅H₂BrN₃]⁺• (Molecular Ion) | 183/185 | - |
| [C₅H₂N₃]⁺ | 104 | •Br |
| [C₄H₂BrN]⁺• | 156/158 | HCN |
| [C₄H₂BrN₂]⁺ | 157/159 | •CN |
The Gentler Dissociation: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[8][9] Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
The fragmentation of the [M+H]⁺ ion of this compound is anticipated to proceed through different pathways compared to the radical cation formed in EI.
Proposed ESI-MS/MS Fragmentation Pathways:
-
Loss of Hydrogen Bromide (HBr): A common fragmentation pathway for protonated bromo-substituted heterocycles is the elimination of a neutral HBr molecule. This would yield a fragment ion at m/z 104.
-
Loss of Hydrogen Cyanide (HCN): Similar to EI, the loss of HCN from the protonated pyrazine ring is a likely fragmentation route, resulting in an ion at m/z 157/159.
-
Potential for Nitrile Reduction: It has been observed that nitriles can be reduced to primary amines in the ESI source, particularly when using solvents like acetonitrile.[10][11] If this occurs, the resulting protonated aminomethylpyrazine species would exhibit a different fragmentation pattern, likely involving the loss of ammonia (NH₃).
References
- 1. This compound | 1250022-24-2 [sigmaaldrich.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Synthetic Routes for 3-Substituted Pyrazine-2-carbonitriles
For researchers and professionals in drug development, the pyrazine-2-carbonitrile scaffold is a cornerstone of medicinal chemistry, appearing in numerous biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] The substituent at the 3-position is a critical determinant of a compound's pharmacological profile, making the efficient and versatile synthesis of 3-substituted analogues a paramount objective.
This guide provides an in-depth comparison of the primary synthetic strategies to access this valuable chemical space. We will move beyond simple procedural lists to explore the underlying mechanistic principles, strategic advantages, and practical limitations of each approach, grounded in experimental data.
Strategic Overview: Building vs. Decorating
The synthesis of 3-substituted pyrazine-2-carbonitriles can be broadly categorized into two divergent strategies:
-
De Novo Synthesis: Constructing the pyrazine ring from acyclic precursors. This bottom-up approach offers high flexibility in installing desired substitution patterns from the outset.
-
Functionalization of a Pre-formed Pyrazine Core: Modifying a pre-existing pyrazine ring. This "decorating" approach is often more direct, leveraging a common intermediate to generate a library of analogues.
The choice between these strategies is dictated by the availability of starting materials, the desired diversity of the final compounds, and scalability considerations.
Caption: High-level overview of synthetic strategies.
Strategy 1: De Novo Synthesis via Diaminomaleonitrile (DAMN) Condensation
The most prominent de novo route involves the condensation of diaminomaleonitrile (DAMN) with an α-dicarbonyl compound (e.g., a glyoxal derivative).[3][4] This method constructs the pyrazine-2,3-dicarbonitrile core, which can then be selectively modified if necessary. The primary advantage is the ability to introduce substituents at what will become the 5- and 6-positions of the pyrazine ring, based on the choice of the α-dicarbonyl starting material.
Mechanistic Rationale
The reaction proceeds through a double condensation to form a dihydropyrazine intermediate, which subsequently undergoes spontaneous air oxidation to the aromatic pyrazine system. The reaction is often catalyzed by a weak acid, such as acetic acid.
Caption: General workflow for DAMN condensation.
Experimental Protocol: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile
This protocol is adapted from methodologies utilizing the condensation of DAMN with phenylglyoxal.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diaminomaleonitrile (1.0 eq.) and phenylglyoxal monohydrate (1.0 eq.) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the mixture to cool to room temperature. The product may precipitate directly from the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Performance and Comparison
This method is particularly effective for synthesizing pyrazines with specific substitution patterns at the 5- and 6-positions.
| α-Dicarbonyl Partner | Resulting 6-Substituent | Typical Yield | Reference |
| Phenylglyoxal | Phenyl | Good to Excellent | [4] |
| Methylglyoxal | Methyl | Good | [3] |
| Glyoxal | Hydrogen | Moderate to Good | [5] |
Key Insight: The de novo strategy is ideal when the desired substituents are not easily installed via functionalization or when the required α-dicarbonyl is readily available. However, it is less convergent for creating large libraries with diversity at the 3-position.
Strategy 2: Functionalization of a Pre-formed Pyrazine Core
This approach begins with a common pyrazine intermediate, typically a 3-halopyrazine-2-carbonitrile, and introduces diversity through substitution or coupling reactions. This is the preferred strategy for generating focused compound libraries for structure-activity relationship (SAR) studies.[4]
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrile group and the pyrazine nitrogens activates the C3-position towards nucleophilic attack. A leaving group, most commonly a chlorine atom, at this position can be readily displaced by a variety of nucleophiles.
Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step. The stability of this intermediate is enhanced by the strong electron-withdrawing groups, making the reaction facile.
Typical Nucleophiles:
-
Amines (primary and secondary)
-
Alkoxides
-
Thiolates
Experimental Protocol: Aminodehalogenation of 3-Chloropyrazine-2-carboxamide
This protocol describes the reaction of a 3-chloropyrazine with a substituted benzylamine, a common step in synthesizing potential antimycobacterial agents.[6]
-
Reaction Setup: Dissolve 3-chloropyrazine-2-carboxamide (1.0 eq.) and the desired substituted benzylamine (1.1-1.5 eq.) in a suitable solvent such as ethanol or DMF in a sealed vessel.
-
Base: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq.) to act as a scavenger for the HCl generated.
-
Reaction: Heat the mixture to 80-120 °C for 12-24 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Workup and Isolation: After cooling, the reaction mixture is typically diluted with water to precipitate the product.
-
Purification: The crude solid is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.
B. Transition Metal-Catalyzed Cross-Coupling
For introducing carbon-based substituents (aryl, alkyl, alkynyl, etc.), transition-metal catalysis is the undisputed method of choice.[7][8][9][10] Palladium- and nickel-catalyzed reactions have revolutionized the synthesis of complex pyrazine derivatives.[7][11]
Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.
Comparison of Key Cross-Coupling Reactions
| Reaction | Substituent Introduced | Coupling Partner | Typical Catalyst | Advantages | Limitations |
| Suzuki-Miyaura [7][12] | Aryl, Heteroaryl, Vinyl, Alkyl | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance; stable reagents; mild conditions. | Boronic acids can be expensive; potential for homo-coupling. |
| Sonogashira [7] | Alkynyl | Terminal alkynes | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) co-catalyst | Direct C(sp)-C(sp²) bond formation; mild conditions. | Requires exclusion of oxygen to prevent alkyne homo-coupling (Glaser coupling). |
| Heck [7][12] | Vinyl | Alkenes | Pd(OAc)₂, PdCl₂ | Atom economical; no need for organometallic reagents. | Often requires higher temperatures; regioselectivity can be an issue. |
| Negishi [7] | Alkyl, Aryl | Organozinc reagents | Ni or Pd catalysts | Excellent for alkyl groups; highly reactive. | Organozinc reagents are moisture/air sensitive and must be prepared in situ. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for introducing an aryl group at the 6-position of a pyrazine ring.[4]
-
Reaction Setup: To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Conventional heating can also be used but may require longer reaction times.
-
Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography.
Strategy 3: Direct Cyanation of 3-Substituted Pyrazines
This approach is used to synthesize the key 3-substituted pyrazine-2-carbonitrile scaffold itself from a more readily available precursor, such as a 3-halopyrazine. The introduction of the nitrile group is a critical transformation.[13]
Methods:
-
Rosenmund-von Braun Reaction: Uses stoichiometric copper(I) cyanide at high temperatures. It is effective but conditions can be harsh.[13]
-
Palladium-Catalyzed Cyanation: A modern, milder alternative using a palladium catalyst and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₄[Fe(CN)₆]).[11][13][14] This method offers superior functional group tolerance and avoids the use of highly toxic cyanide salts directly.[14][15]
Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Chloropyrazine
-
Reaction Setup: Combine 3-chloropyrazine (1.0 eq.), zinc cyanide (0.6 eq.), and a palladium catalyst system (e.g., Pd₂(dba)₃ and a phosphine ligand like dppf) in a flask.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent: Add a dry, polar aprotic solvent such as DMF or DMA.
-
Reaction: Heat the mixture, typically between 80-120 °C, until the starting material is consumed (monitor by GC-MS or TLC).
-
Workup: Cool the reaction, quench with an aqueous solution (e.g., sodium bicarbonate or ammonia), and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the resulting crude product by chromatography or distillation.
Comparative Guide: Choosing the Right Strategy
| Feature | De Novo Synthesis (DAMN) | Functionalization (Cross-Coupling/SNAr) |
| Primary Application | Building complex, multi-substituted pyrazines from simple precursors. | Rapid generation of analogue libraries from a common intermediate. |
| Flexibility | High flexibility at C5/C6 positions based on dicarbonyl choice. | High flexibility at the C3 position based on nucleophile/coupling partner. |
| Convergence | Less convergent for libraries with diversity at a single position. | Highly convergent for SAR studies. |
| Starting Materials | Requires specific α-dicarbonyl compounds, which may not be readily available. | Requires a halogenated pyrazine-2-carbonitrile core, which can be synthesized or purchased.[1][11] |
| Reaction Conditions | Often one-pot, moderate temperatures (reflux in ethanol). | Varies from mild (SNAr) to heated (cross-coupling), often requiring inert conditions and specialized catalysts. |
| Scalability | Generally scalable, relying on classic condensation chemistry. | Can be challenging to scale due to catalyst cost and sensitivity, but flow chemistry is an emerging solution.[16] |
Conclusion and Future Outlook
The synthesis of 3-substituted pyrazine-2-carbonitriles is a well-developed field with a robust toolbox of reliable methods. The choice between de novo construction and late-stage functionalization is a strategic decision based on the specific research goals.
-
For foundational synthesis of a core structure with specific substitutions around the ring, the DAMN condensation route is powerful.
-
For medicinal chemistry programs focused on exploring the SAR of the 3-position substituent, transition-metal catalyzed cross-coupling and nucleophilic aromatic substitution on a 3-halopyrazine-2-carbonitrile intermediate are the industry-standard approaches due to their reliability, scope, and convergence.
Future advancements will likely focus on developing more sustainable and efficient catalytic systems, expanding the substrate scope for C-H activation, and adapting these powerful reactions to continuous flow manufacturing for improved safety and scalability.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publisher.unimas.my [publisher.unimas.my]
- 6. mdpi.com [mdpi.com]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. [PDF] Transition metal-catalyzed functionalization of pyrazines. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal-catalyzed functionalization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyanation - Wikipedia [en.wikipedia.org]
- 14. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. orgsyn.org [orgsyn.org]
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Pyrazine derivatives, in particular, form the core of numerous pharmacologically active agents, making their unambiguous characterization a critical step in the discovery pipeline. This guide addresses a common challenge in synthetic chemistry: the characterization of a novel or commercially available compound for which public spectral data is scarce.
Our target molecule, 3-Bromopyrazine-2-carbonitrile (CAS 1250022-24-2) , serves as a pertinent case study. Despite its commercial availability from several suppliers[1][2][3][4], a comprehensive, publicly accessible database of its experimental spectra in resources such as the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook is conspicuously absent as of early 2026.[5][6]
This guide, therefore, takes an experience-driven, field-proven approach. When direct data is unavailable, a senior scientist must rely on expert interpretation of data from closely related, well-characterized structures. Here, we provide an in-depth comparative analysis, leveraging high-quality, published spectral data for structurally analogous compounds to build a predictive and practical framework for researchers working with this compound and similar scaffolds.
We will dissect the spectral features of three key compounds:
-
3-Bromopyridine-2-carbonitrile: A close structural analog, providing the most direct comparison.
-
2-Bromopyrazine: An isomer that highlights the influence of substituent position on the pyrazine ring.
-
3-Aminopyrazine-2-carboxylic Acid: A related pyrazine that illustrates the spectral impact of different functional groups.
By understanding the spectral signatures of these proxies, researchers can gain authoritative, actionable insights into the expected data for this compound, enabling confident structural verification and quality control.
Part 1: Spectral Analysis of a Core Analog: 3-Bromopyridine-2-carbonitrile
The most informative proxy for our target is 3-Bromopyridine-2-carbonitrile. The key structural difference is the replacement of a pyrazine CH group with a nitrogen atom. This substitution has predictable effects on the electronic environment and, consequently, the NMR spectrum. The following data is derived from peer-reviewed literature, ensuring a high degree of trustworthiness.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the pyridine ring protons of 3-Bromopyridine-2-carbonitrile exhibit a distinct splitting pattern. The protons on the pyridine ring are expected to appear as doublets of doublets, reflecting their coupling to adjacent protons. For the pyrazine analog, we would anticipate two singlets, as the two protons on the pyrazine ring are not adjacent and thus would not couple to each other. One vendor note suggests a chemical shift of 8.5 ppm for this compound, which is within the expected downfield region for aromatic heterocyclic protons.[3]
The ¹³C NMR provides a more detailed electronic map. The carbon attached to the bromine atom is significantly shielded, while the nitrile carbon appears far downfield.
Table 1: Comparative NMR Data for 3-Bromopyridine-2-carbonitrile [7][8]
| Technique | Observed Shifts (δ in ppm) for 3-Bromopyridine-2-carbonitrile | Interpretation & Expected Differences for this compound |
| ¹H NMR (300 MHz, CDCl₃) | 8.63 (dd), 8.03 (dd), 7.43 (dd) | Expect two singlets for the pyrazine protons, likely in the 8.5-9.0 ppm range due to the electron-withdrawing nature of the two nitrogen atoms, the bromine, and the nitrile group. |
| ¹³C NMR (CDCl₃) | 149.2 (CH), 149.2 (CH), 135.1 (C), 127.8 (CH), 124.6 (C), 115.7 (C-CN) | The chemical shifts of the ring carbons will be altered by the second nitrogen atom in the pyrazine ring. The nitrile carbon (C-CN) should remain in a similar region. |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) reveals characteristic fragmentation patterns. For 3-Bromopyridine-2-carbonitrile, the molecular ion peak (M⁺) is prominent, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key identifier.
Table 2: Key Mass Spectrometry Fragments for 3-Bromopyridine-2-carbonitrile [7][8]
| m/z Value | Relative Intensity (%) | Proposed Fragment | Significance for this compound |
| 184 | 96 | [M]⁺ (with ⁸¹Br) | The molecular ion peak for the pyrazine analog will be at m/z 183 and 185, reflecting the presence of one additional nitrogen atom. |
| 181 | 100 | [M]⁺ (with ⁷⁹Br) | The isotopic pattern is a definitive marker for a monobrominated compound. |
| 103 | 99 | [M - Br]⁺ | Loss of the bromine atom is a major fragmentation pathway. This fragment would be at m/z 104 for the pyrazine analog. |
| 76 | 49 | [C₅H₂N]⁺ | Fragmentation of the aromatic ring. |
Part 2: Comparative Guide to Related Pyrazine Structures
To build a robust analytical framework, it is essential to compare the target's expected spectral features with those of related, well-documented molecules. This comparison highlights how changes in substituent type and position manifest in the data.
Table 3: Comparative Spectral Data Summary
| Spectroscopic Technique | 3-Bromopyridine-2-carbonitrile (Analog) [7][8] | 2-Bromopyrazine | 3-Aminopyrazine-2-carboxylic Acid [9][10] |
| ¹H NMR (δ in ppm) | Aromatic protons as dd at 8.63, 8.03, 7.43 | Aromatic protons as singlets at ~8.55, ~8.40, ~8.30 | Aromatic protons in the 8.0-8.5 ppm range; broad singlet for NH₂ protons. |
| ¹³C NMR (δ in ppm) | 149.2, 135.1, 127.8, 124.6, 115.7 | ~148.5, ~146.0, ~144.5, ~142.0 | Carbons shifted due to -NH₂ and -COOH groups. Carboxyl carbon >165 ppm. |
| FT-IR (cm⁻¹) | C≡N stretch: ~2230 | C-H (aromatic): ~3050-3100, C=N stretch: ~1550-1580, C-Br stretch: ~600-700 | N-H stretch (amine): ~3300-3500, O-H stretch (acid): ~2500-3300 (broad), C=O stretch: ~1700. |
| Mass Spec (M⁺) | m/z 181/183 | m/z 158/160 | m/z 139 |
This comparative view underscores key diagnostic features:
-
The Nitrile Group: A sharp, strong absorbance around 2230 cm⁻¹ in the IR spectrum is a definitive marker for the C≡N stretch. This would be absent in the carboxylic acid analog.
-
The Amino Group: In 3-Aminopyrazine-2-carboxylic acid, the N-H stretching vibrations in the IR spectrum (typically two bands for a primary amine) and the broad NH₂ signal in the ¹H NMR are clear identifiers.
-
The Carboxylic Acid Group: This functional group is easily identified by a very broad O-H stretch in the IR spectrum and a C=O stretch around 1700 cm⁻¹. The carboxylic proton in ¹H NMR is typically a very broad singlet far downfield (>10 ppm).
-
Isomer Position: The ¹H NMR of 2-Bromopyrazine, with its three distinct singlets, contrasts with the expected two singlets for the 3-bromo isomer, demonstrating the sensitivity of NMR to substituent placement.
Part 3: Standardized Experimental Protocols
To ensure data integrity and reproducibility, adherence to standardized protocols is paramount. The following sections detail validated methodologies for acquiring high-quality spectral data for pyrazine derivatives.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed for the structural elucidation of brominated pyrazine carbonitriles.
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defining the 0 ppm point.
Workflow Diagram:
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add one drop of tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required, typically 1024 or more, with a longer relaxation delay (2-5 seconds).
-
Data Processing: Apply Fourier transformation to the raw data (FID). Perform phase and baseline corrections. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all signals.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol uses the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation for solid powders.
Causality: An ATR-FTIR is chosen for its simplicity and speed, as it requires no sample preparation like creating KBr pellets.[10] A background scan is crucial to subtract the absorbance from the air (CO₂, H₂O) and the ATR crystal itself.
Workflow Diagram:
Caption: Workflow for solid sample analysis using ATR-FT-IR.
Step-by-Step Methodology:
-
Background Acquisition: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum (32 scans) of the empty crystal. This accounts for any atmospheric or instrumental artifacts.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's pressure anvil to ensure firm and even contact between the sample and the crystal surface.
-
Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is typical to achieve a good signal-to-noise ratio. The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the wavenumbers of key absorbance bands and assign them to specific functional groups (e.g., C≡N, C-Br, aromatic C-H).
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the analysis of volatile and thermally stable heterocyclic compounds.
Causality: GC is an excellent technique for separating components of a mixture before they enter the mass spectrometer. Electron Ionization (EI) is a standard, robust method for generating reproducible fragmentation patterns that are useful for structural elucidation and library matching.
Workflow Diagram:
Caption: Logical flow from sample injection to data analysis in GC-MS.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: Set to 250°C, split mode (e.g., 50:1).
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum of the corresponding peak. Pay close attention to the molecular ion and the characteristic isotopic pattern of bromine. Compare major fragments to expected fragmentation pathways.
Conclusion
While the absence of a public spectral database entry for this compound presents an initial hurdle, it does not preclude its confident characterization. By applying the principles of analogy and comparative analysis grounded in authoritative data from structurally related compounds, researchers can establish a reliable predictive framework. This guide demonstrates that a combination of data from a close analog (3-Bromopyridine-2-carbonitrile), a positional isomer (2-Bromopyrazine), and a functionally distinct derivative (3-Aminopyrazine-2-carboxylic Acid) provides the necessary context to interpret experimental results with a high degree of certainty. The provided step-by-step protocols for NMR, FT-IR, and GC-MS serve as a validated foundation for acquiring the high-quality, reproducible data required to support drug discovery and development efforts.
References
- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 2. This compound | 1250022-24-2 [sigmaaldrich.com]
- 3. This compound | 1250022-24-2 | AAC02224 [biosynth.com]
- 4. 1250022-24-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. NIST Chemistry WebBook [webbook.nist.gov]
- 7. 1250022-24-2|this compound|BLD Pharm [bldpharm.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthonix, Inc > Synthons > this compound - [B81945] [synthonix.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazine Inhibitors
Welcome to this in-depth guide on conducting comparative molecular docking studies for pyrazine-based inhibitors. As researchers and drug development professionals, our goal is to efficiently and accurately predict how potential drug candidates interact with their biological targets. The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs for a wide range of diseases.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in the design of enzyme inhibitors.[4][5][6]
This guide is designed to move beyond a simple recitation of steps. It provides a strategic framework grounded in scientific integrity, explaining the causality behind each experimental choice. We will explore how to design, execute, and validate a comparative docking workflow that is not only robust but also yields trustworthy and actionable insights for your drug discovery pipeline. We will delve into the nuances of protein and ligand preparation, the critical step of protocol validation, and the art of interpreting results to build meaningful structure-activity relationships (SAR).
Part 1: Foundational Concepts in Pyrazine Inhibitor Docking
Before we immerse ourselves in the technical workflow, it is crucial to understand the foundational principles that govern the interaction of pyrazine inhibitors with their targets and the computational methods we use to model them.
The Pyrazine Moiety: A Privileged Pharmacophore
The pyrazine ring is more than just a simple aromatic spacer.[6] Its two nitrogen atoms are weak bases and act as hydrogen bond acceptors, which is a predominant interaction observed in protein-ligand complexes.[5] This heteroaromatic nature allows pyrazine-based compounds to engage in a complex combination of interactions, including polar hydrogen bonds and nonpolar π-stacking with aromatic residues in the binding pocket.[5][6] This versatility has led to the development of pyrazine inhibitors against a multitude of targets, including:
-
Protein Kinases: Targeting the ATP-binding site is a common strategy. Pyrazine derivatives have shown potent inhibition of kinases like PIM-1, VEGFR-2, and TrkA.[7][8][9][10]
-
HIV Reverse Transcriptase (RT): Pyrazine-thiazolidinone hybrids have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11][12]
-
Histone Deacetylases (HDACs): Novel pyrazine-based compounds have been developed as selective class I HDAC inhibitors for cancer therapy.[13]
-
Mycobacterial Enzymes: The well-known anti-tuberculosis drug, Pyrazinamide, underscores the scaffold's importance in targeting infectious diseases.[14][15]
Selecting the Right Computational Tools
The landscape of molecular docking software is diverse, with each program utilizing different search algorithms and scoring functions.[16][17] There is no single "best" software; the optimal choice often depends on the biological target, available computational resources, and user expertise.
-
Popular Docking Suites: Platforms like AutoDock , Glide , GOLD , and the DOCK Suite are widely used.[16] AutoDock, for instance, often employs a Lamarckian genetic algorithm, which combines a global search with local energy minimization to efficiently explore conformational space.[18]
-
The Importance of the Scoring Function: The scoring function is a mathematical model used to estimate the binding affinity between the ligand and the protein.[19] These functions can be force-field-based, empirical, or knowledge-based.[16] It is critical to understand that these are approximations, and their primary strength lies in ranking different poses of the same ligand or different ligands in a comparative manner, rather than predicting absolute binding energies with perfect accuracy.[20]
Part 2: A Self-Validating Workflow for Comparative Docking
A successful docking study is a self-validating one. Every protocol must include internal checks to ensure that the chosen parameters can reliably reproduce known experimental results. This builds confidence in the predictions made for novel, untested compounds. Below is a detailed, step-by-step methodology that incorporates these principles.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a robust comparative docking study, from initial setup to final analysis.
Caption: A validated workflow for comparative molecular docking studies.
Detailed Step-by-Step Methodology
-
Acquisition: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB). Choose a high-resolution structure that is co-crystallized with a ligand similar to your series, if possible.
-
Cleaning: Remove all non-essential molecules, such as water, ions, and co-factors, unless they are known to be critical for ligand binding.
-
Protonation: Add hydrogen atoms to the protein. This step is critically important. The protonation states of key acidic and basic residues (e.g., Histidine, Aspartate, Glutamate) within the active site can dramatically affect the hydrogen bonding network.[21] Use software tools to predict the most likely protonation states at physiological pH.
-
Charge Assignment & Minimization: Assign partial charges using a standard force field (e.g., AMBER, CHARMM). Perform a brief energy minimization to relieve any steric clashes introduced during preparation.
Causality Insight: Incorrect protonation of a key histidine residue can lead to the failure to predict a crucial hydrogen bond, causing you to incorrectly discard a promising inhibitor. This step ensures the electrostatic landscape of the binding pocket is as accurate as possible.
-
Structure Generation: Draw the 2D structures of your pyrazine inhibitors and convert them to 3D.
-
Tautomers and Ionization: Generate all likely ionization states and tautomers at physiological pH. Forgetting this can lead to missing the specific conformation that binds to the target.
-
Energy Minimization: Minimize the energy of each ligand structure using a suitable force field to obtain a low-energy starting conformation.
This is the single most important step for ensuring the reliability of your study. The goal is to prove that your chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known ligand.
-
Define Binding Site: If your PDB structure contains a co-crystallized ligand, define the binding site and docking grid box around it. The box should be large enough to allow for rotational and translational freedom of the ligand within the site.
-
Extract and Redock: Extract the native ligand from the PDB file. Now, use your docking protocol to dock this same ligand back into the binding site.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Assess Validity: An RMSD value of ≤ 2.0 Å is considered a successful validation.[22][23][24] It demonstrates that your docking protocol can find the correct "answer." If the RMSD is higher, you must refine your parameters (e.g., grid box size, search algorithm settings) and repeat the validation until it passes.
Causality Insight: Without successful redocking, you have no evidence that your computational model is a valid representation of the biological system. Any results from a non-validated protocol are unreliable.
Part 3: Comparative Analysis in Action - A PIM-1 Kinase Case Study
Once the protocol is validated, you can proceed with confidence to dock your library of novel pyrazine inhibitors. Let's consider a hypothetical case study based on known inhibitors of PIM-1 kinase, a target in cancer therapy.[9]
Hypothetical Pyrazine Inhibitor Series
We will compare three hypothetical pyrazine inhibitors against PIM-1 Kinase. Their core scaffold is a 3-(pyrazin-2-yl)-1H-indazole, with modifications at the R-group.
| Compound ID | R-Group | 2D Structure |
| PZ-1 (Reference) | -H | |
| PZ-2 | -COOH | |
| PZ-3 | -C(CH3)3 |
(Note: Images are for illustrative purposes)
Comparative Docking Results
The validated docking protocol was used to screen the three compounds. The results are summarized below.
| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (PIM-1 Residues) | Other Key Interactions | Predicted Affinity |
| PZ-1 | -8.1 | Glu121 | Hydrophobic interaction with Leu44, Val52 | Moderate |
| PZ-2 | -9.5 | Glu121, Lys67 | Ionic bond with Lys67, Hydrophobic pocket | High |
| PZ-3 | -7.2 | Glu121 | Steric clash with gatekeeper residue Phe105 | Low |
Analysis of Structure-Activity Relationships (SAR)
The comparative data provides clear, actionable insights into the SAR of this inhibitor series.
-
PZ-1 (Reference): The core scaffold forms a crucial hydrogen bond between its indazole NH group and the hinge region residue Glu121 , a classic interaction for kinase inhibitors.[9] This anchors the molecule in the ATP-binding pocket.
-
PZ-2 (High Affinity): The addition of a carboxylic acid (-COOH) group significantly improves the docking score. Our analysis reveals why: the carboxylate forms a new, strong hydrogen bond and an ionic interaction with the catalytic Lys67 residue.[9] This additional anchor point dramatically increases the predicted binding affinity.
-
PZ-3 (Low Affinity): The bulky tert-butyl group is detrimental to binding. While it still forms the hinge-binding hydrogen bond with Glu121, the docking pose shows that the bulky group causes a steric clash with residues at the entrance of the pocket. This unfavorable interaction results in a poorer docking score.
SAR Insights Diagram
This diagram visualizes the key interactions that drive the differences in binding affinity.
Caption: Structure-Activity Relationship (SAR) insights from the docking study.
Part 4: Advanced Considerations and Best Practices
While the described workflow is robust, it's important to acknowledge its inherent limitations and consider advanced methods for challenging systems.
-
Protein Flexibility: Our core workflow assumes a rigid receptor. However, proteins are dynamic. If you suspect significant conformational changes upon ligand binding (induced fit), consider using more advanced techniques like ensemble docking (docking against multiple receptor conformations) or flexible docking , where specific side chains in the active site are allowed to move.[16][18]
-
Post-Docking Refinement: Molecular docking is excellent for generating binding hypotheses. For the most promising candidates, these hypotheses should be tested with more computationally expensive, but often more accurate, methods like Molecular Dynamics (MD) simulations .[25][26] An MD simulation can assess the stability of the predicted binding pose and protein-ligand interactions over time.
-
Reproducibility: To ensure your work is reproducible, meticulously document all software versions, force fields, and non-default parameters used in your study.[21]
Conclusion
Comparative molecular docking is a powerful computational tool that, when applied with rigor and scientific integrity, can significantly accelerate the design of novel pyrazine inhibitors. The key to success lies not in blindly trusting a docking score, but in building a self-validating protocol that can reliably reproduce experimental data. By systematically comparing a series of related compounds, we can move beyond simple ranking and begin to understand the specific molecular interactions that drive binding affinity. This understanding allows for the rational, structure-based design of more potent and selective drug candidates, ultimately saving valuable time and resources in the long and challenging journey of drug discovery.
References
- 1. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. Insight to pyrazinamide resistance inMycobacterium tuberculosisby molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. medium.com [medium.com]
- 18. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromopyrazine-2-carbonitrile
Navigating the complexities of novel chemical entities is the cornerstone of innovative research. As scientists, our primary mandate is to push the boundaries of knowledge, but this pursuit must be anchored in an unwavering commitment to safety. 3-Bromopyrazine-2-carbonitrile is a heterocyclic building block with significant potential in medicinal chemistry and materials science. However, its chemical structure—a pyrazine ring substituted with a bromine atom and a nitrile group—necessitates a rigorous and informed approach to laboratory handling.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers, with a deep, causality-driven understanding of the personal protective equipment (PPE) required for this compound. Our goal is to create a self-validating system of safety, where each procedural step is understood, justified, and seamlessly integrated into your workflow.
Hazard Profile: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. Based on its safety data sheet (SDS), this compound presents a multi-faceted hazard profile.[1]
-
Acute Toxicity (Oral): It is classified as harmful if swallowed.[1]
-
Skin Irritation: Direct contact is known to cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause significant, serious irritation upon contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of the dust or powder may lead to respiratory tract irritation.[1][2]
The nitrile functional group (-C≡N) warrants particular caution. While this specific molecule's toxicology is not fully elucidated, many organic nitriles can be metabolized to release cyanide, posing a risk of systemic toxicity. The brominated pyrazine core also contributes to its reactivity and potential biological activity. Therefore, our PPE strategy is designed to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
The Core Ensemble: Your PPE for Standard Operations
For routine laboratory operations such as weighing, preparing solutions, and running reactions under controlled conditions (i.e., within a chemical fume hood), a standard set of PPE is mandatory.
| PPE Component | Specification | Rationale & Expert Insight |
| Hand Protection | Nitrile Gloves | Nitrile provides excellent resistance against a broad spectrum of chemicals, including the solvents typically used with this compound.[3][4][5] Unlike latex, it eliminates the risk of latex allergies and often provides superior puncture resistance.[4] Crucial Field Note: Always double-glove when handling this compound neat or in concentrated solutions. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin. |
| Eye & Face Protection | ANSI Z87.1-rated Safety Goggles | This compound is a serious eye irritant.[1][2] Standard safety glasses offer insufficient protection from splashes or airborne powder. Chemical splash goggles provide a 360-degree seal around the eyes, which is non-negotiable. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during quenching a reaction or large-scale transfers. |
| Body Protection | Flame-Resistant (FR) Lab Coat | A lab coat is your primary barrier against accidental spills on your body and clothing. Ensure it is fully buttoned with sleeves rolled down. An FR-rated coat is best practice in a synthetic chemistry lab where flammable solvents are ubiquitous. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the foot. Permeable materials like mesh or canvas are unacceptable. Leather or other non-porous materials are preferred to prevent spilled chemicals from reaching the skin. |
Engineering Controls: Your First and Best Line of Defense
PPE is the last line of defense. Your primary protection comes from robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound solid and its solutions must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles and vapors, directly addressing the respiratory irritation hazard.[1][6]
-
Ventilation: The laboratory itself must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]
The workflow for handling this chemical is designed to minimize exposure at every step. The following diagram illustrates the logical flow from preparation to disposal, emphasizing the integration of PPE and engineering controls.
Caption: Safe Handling Workflow for this compound.
Operational Plan: Step-by-Step Guidance
A. Pre-Handling Protocol:
-
Designate Area: Clearly designate the specific fume hood where the work will occur.
-
Assemble Materials: Bring all necessary chemicals, solvents, and equipment into the fume hood before handling the compound.
-
Don PPE: Before approaching the designated area, don your full PPE as specified in the table above.
B. Handling Protocol (Inside Fume Hood):
-
Weighing: If weighing the solid, do so on weighing paper or in a tared container within the fume hood to contain any dust.
-
Transfers: Use a spatula for solid transfers. For solutions, use a syringe or cannula.
-
Contamination Control: Be mindful of where you place contaminated items (e.g., spatulas, pipette tips). Keep them on a designated tray or beaker within the hood to prevent spreading contamination.
C. Emergency Response:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air immediately.[1] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Place the contaminated material into a sealed, labeled hazardous waste container.[6] Do not allow the material to enter drains.[7]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical and non-negotiable part of the chemical lifecycle.
-
Waste Segregation: All materials contaminated with this compound are considered hazardous waste. This includes:
-
Excess solid compound and solutions.
-
Contaminated gloves, weighing paper, and pipette tips.
-
Solvent rinses from glassware.
-
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[9] Since this is a brominated compound, the liquid waste must be collected in a "Halogenated Organic Waste" container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[9]
-
Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9] Never pour this chemical down the drain. [9]
By internalizing the rationale behind these protocols, you transform a set of rules into a robust safety culture. Your expertise is not just in how you run a reaction, but in how you manage its risks from start to finish. Handle this compound with the respect its chemistry demands, and you will ensure that your innovative work continues safely and successfully.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. business.medtecs.com [business.medtecs.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
